GW280264X
Description
Propriétés
IUPAC Name |
benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLITFHSZNZMQ-SGNDLWITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of GW280264X
This document provides a comprehensive overview of the mechanism of action for the investigational compound this compound, a potent small molecule inhibitor. The information is collated from preclinical research and is intended to provide a technical foundation for professionals in the fields of pharmacology, oncology, and immunology.
Executive Summary
This compound is a hydroxamate-based inhibitor that demonstrates potent and mixed activity against two key members of the A Disintegrin and Metalloproteinase (ADAM) family: ADAM10 and ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1][2][3][4] By inhibiting these cell surface proteases, this compound blocks the ectodomain shedding of a wide array of transmembrane proteins. This action disrupts critical signaling pathways involved in oncogenesis, immune modulation, and inflammation, positioning this compound as a compound of significant interest for therapeutic development, particularly in oncology and neuroinflammatory conditions.
Core Mechanism of Action: Inhibition of ADAM10 and ADAM17
The primary mechanism of action of this compound is the potent inhibition of the enzymatic activity of ADAM10 and ADAM17.[1][2][3][4] These zinc-dependent metalloproteinases are responsible for the proteolytic cleavage and release of the extracellular domains of various membrane-anchored proteins, a process known as "shedding." This shedding event is a critical step in the activation and propagation of multiple signaling cascades. This compound, through its hydroxamate group, is thought to chelate the zinc ion within the catalytic domain of these enzymes, thereby preventing them from cleaving their substrates.[5]
The inhibition of ADAM10 and ADAM17 by this compound is not exclusive, and it is considered a mixed inhibitor of both proteases.[1][3][4] This dual inhibition is significant as both enzymes have overlapping and distinct substrate repertoires, leading to a broad spectrum of biological effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available preclinical data.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Description |
| ADAM17 (TACE) | 8.0 nM | The half maximal inhibitory concentration against ADAM17.[1][2][3][4] |
| ADAM10 | 11.5 nM | The half maximal inhibitory concentration against ADAM10.[1][2][3][4] |
Table 2: Preclinical Dosing and Efficacy
| Model System | Concentration / Dosage | Observed Effect |
| In Vitro (Macrophage & Endothelial Cells) | 10 µM | Optimal concentration without cytotoxic effects; effective in preventing LPS-induced Mer shedding.[6] |
| In Vivo (Mouse Model of Peritonitis) | Single Intraperitoneal Injection | Effective in preventing Mer shedding for at least 24 hours.[6] |
| In Vivo (Mouse Model of Spinal Cord Injury) | 100 µg/kg (I.p. daily for 1 week) | Significantly improved functional recovery.[1][4] |
| In Vitro (Cervical Cancer Organoids) | 3 µM | Increased the cytotoxic effect of cisplatin.[7] |
Key Signaling Pathways Modulated by this compound
The inhibition of ADAM10 and ADAM17 by this compound has profound effects on several critical signaling pathways.
EGFR Signaling Pathway
ADAM17 is a key sheddase for various ligands of the Epidermal Growth Factor Receptor (EGFR), including Amphiregulin (AREG), Heparin-binding EGF-like growth factor (HB-EGF), and Transforming growth factor-alpha (TGF-α).[8] By preventing the release of these ligands, this compound can attenuate the activation of the EGFR signaling pathway.[8] This is particularly relevant in cancer, where aberrant EGFR signaling drives tumor cell proliferation, survival, and invasion.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. minervamedica.it [minervamedica.it]
- 7. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
GW280264X: A Technical Guide to a Dual ADAM10/ADAM17 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW280264X is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). These enzymes, belonging to the A Disintegrin and Metalloproteinase (ADAM) family, are key regulators of cellular signaling through their "shedding" activity, which involves the proteolytic cleavage of the extracellular domains of a wide array of transmembrane proteins. This guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Core Function and Mechanism of Action
This compound functions as a competitive inhibitor of both ADAM10 and ADAM17, with nanomolar potency.[1][2][3] Its core structure features a hydroxamate group that chelates the active site zinc ion essential for the catalytic activity of these metalloproteinases.[4] By blocking the enzymatic activity of ADAM10 and ADAM17, this compound prevents the ectodomain shedding of their numerous substrates. This inhibition modulates a variety of signaling pathways that are critical in both physiological and pathological processes, including inflammation, cell proliferation, and immune surveillance.[4]
The primary mechanism of action of this compound is the prevention of the release of soluble forms of membrane-anchored proteins. These proteins include cytokines like TNF-α, growth factor ligands such as those for the Epidermal Growth Factor Receptor (EGFR), and cell surface receptors like the Angiotensin-Converting Enzyme 2 (ACE2).[4][5] The inhibition of this shedding can lead to a variety of cellular outcomes depending on the specific context and the substrates involved. For instance, by preventing the release of TNF-α, this compound can exert anti-inflammatory effects. In cancer, it can inhibit tumor growth and enhance the efficacy of chemotherapeutic agents by preventing the release of growth factors that drive proliferation.[4][6]
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50).
| Target | IC50 (nM) | Reference |
| ADAM17/TACE | 8.0 | [1][2][3] |
| ADAM10 | 11.5 | [1][2][3] |
Key Biological Roles and Therapeutic Potential
Research has highlighted the significant role of this compound in several therapeutic areas:
-
Oncology : this compound has demonstrated anti-cancer properties in various models. It can reduce the proliferation of glioblastoma-initiating cells.[1] In cervical and ovarian cancer models, it has been shown to increase the cytotoxic effect of cisplatin.[6] This is often attributed to the inhibition of shedding of growth factor ligands that promote tumor cell survival and proliferation.[4][6]
-
Immunology and Inflammation : By inhibiting ADAM10 and ADAM17, this compound can modulate immune responses. For example, it has been shown to enhance the immunogenicity of glioblastoma-initiating cells by preventing the shedding of the NKG2D ligand ULBP2, making tumor cells more susceptible to recognition and killing by Natural Killer (NK) cells.[7][8] It also plays a role in regulating inflammation by preventing the cleavage of endomucin and the release of pro-inflammatory cytokines.[5]
-
Neurological Disorders : Pharmacological inhibition of ADAM10 and ADAM17 with compounds like this compound has shown promise in improving functional recovery after spinal cord injury.[1][3]
-
Infectious Diseases : this compound has been shown to inhibit the shedding of the ACE2 receptor, which is the entry point for the SARS-CoV-2 virus.[5] This suggests a potential therapeutic application in preventing or reducing the severity of COVID-19.[5]
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted using this compound.
Cell-Based Shedding Assay
This protocol is designed to assess the effect of this compound on the shedding of a specific cell surface protein.
-
Cell Culture : Plate cells of interest (e.g., HEK293, cancer cell lines) in appropriate culture vessels and grow to a confluent monolayer.
-
Inhibitor Treatment : Pre-incubate the cells with this compound at a desired concentration (a typical starting concentration is 1-10 µM) for a specified period (e.g., 30 minutes to 2 hours) in serum-free media.[5][6] A vehicle control (e.g., DMSO) should be run in parallel.
-
Induction of Shedding : If studying regulated shedding, stimulate the cells with an appropriate agent (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate ADAM17). For constitutive shedding, this step is omitted.
-
Supernatant Collection : After the stimulation period, collect the cell culture supernatant.
-
Analysis of Shed Ectodomain : Quantify the amount of the shed protein in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for the ectodomain of the protein of interest.[7]
-
Cell Lysate Analysis : Lyse the remaining cells and analyze the cell-associated form of the protein by Western blot to confirm that the inhibitor does not affect the overall protein expression.
-
Data Analysis : Compare the amount of shed protein in the supernatant of this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
In Vivo Murine Model of Peritonitis
This protocol outlines the use of this compound in a mouse model to assess its in vivo efficacy.
-
Animal Model : Utilize a suitable mouse strain (e.g., C57BL/6).[3]
-
Inhibitor Administration : Administer this compound via intraperitoneal (i.p.) injection at a specified dosage (e.g., 100 µg/kg).[3][9] A vehicle control group should be included.
-
Induction of Peritonitis : Induce peritonitis by i.p. injection of an inflammatory stimulus such as lipopolysaccharide (LPS).[9]
-
Sample Collection : At a predetermined time point post-injection (e.g., 24 hours), collect peritoneal lavage fluid and relevant tissues.[9]
-
Flow Cytometry Analysis : Analyze the immune cell populations in the peritoneal lavage fluid using flow cytometry with specific cell surface markers (e.g., F4/80, CD11b) to assess the inflammatory response and the expression of relevant proteins on these cells.[9]
-
Data Analysis : Compare the cellular composition and protein expression levels between the this compound-treated and vehicle-treated groups to evaluate the in vivo effect of the inhibitor.
Visualizations
Signaling Pathways
The following diagrams illustrate the central role of ADAM10 and ADAM17 in ectodomain shedding and how this compound intervenes in this process.
Caption: Mechanism of ADAM17-mediated shedding and its inhibition by this compound.
Experimental Workflows
The diagram below outlines a typical workflow for assessing the impact of this compound on cancer cell sensitivity to chemotherapy.
Caption: Workflow for evaluating this compound in combination with chemotherapy.
Conclusion
This compound is a valuable research tool for investigating the roles of ADAM10 and ADAM17 in a multitude of biological processes. Its ability to potently inhibit the shedding of a wide range of cell surface proteins makes it a powerful modulator of cellular signaling. The insights gained from studies utilizing this compound have significant implications for the development of novel therapeutic strategies in oncology, immunology, and beyond. While this compound itself has not been advanced into clinical trials, the clinical investigation of other ADAM10/17 inhibitors, such as INCB7839 (Aderbasib), underscores the therapeutic potential of targeting these proteases.[10] As research continues to unravel the complex roles of ADAM10 and ADAM17, the utility of specific and potent inhibitors like this compound will undoubtedly continue to grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. minervamedica.it [minervamedica.it]
- 10. Clinical Trials | Neurology & Neurological Sciences | Stanford Medicine [med.stanford.edu]
GW280264X: A Technical Guide to a Dual Inhibitor of ADAM10 and ADAM17
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, cell-permeable, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] These cell-surface proteases, often referred to as "sheddases," are key regulators of a multitude of cellular processes, including cell-cell signaling, adhesion, and inflammation, through the proteolytic cleavage of the extracellular domains of transmembrane proteins.[2] The dual inhibitory action of this compound against both ADAM10 and ADAM17 makes it a valuable tool for investigating the roles of these proteases in various physiological and pathological conditions, including cancer, inflammation, and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-((2R,3S)-3-(formylhydroxyamino)-2-(2-methylpropyl)-1-oxohexyl)-L-leucyl-N-(thiazol-2-yl)-L-alaninamide | [4] |
| Molecular Formula | C28H41N5O6S | [5] |
| Molecular Weight | 575.72 g/mol | [5] |
| CAS Number | 866924-39-2 | [5] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of ADAM10 and ADAM17.[6] Its hydroxamate group chelates the zinc ion within the catalytic domain of these metalloproteinases, which is essential for their proteolytic activity.[6] By blocking the active site, this compound prevents the shedding of a wide range of substrates from the cell surface.
The inhibition of ADAM10 and ADAM17 by this compound has significant downstream effects on major signaling pathways, most notably the Notch and Epidermal Growth Factor Receptor (EGFR) pathways.
-
Notch Signaling: ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling.[7][8] By inhibiting ADAM10, this compound can effectively block this cleavage event, thereby preventing the release of the Notch intracellular domain (NICD) and the subsequent transcription of Notch target genes.[9][10]
-
EGFR Signaling: Both ADAM10 and ADAM17 are involved in the shedding of various EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Heparin-Binding EGF-like Growth Factor (HB-EGF).[11][12] The release of these soluble ligands is a key mechanism for the activation of the EGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and migration.[1][10] this compound, by inhibiting both sheddases, can significantly reduce the levels of soluble EGFR ligands, leading to a downregulation of EGFR signaling.[7]
Quantitative Data
The inhibitory potency of this compound against ADAM10 and ADAM17 has been characterized in various assays.
| Target | IC50 (nM) | Assay Type | Reference |
| ADAM17 (TACE) | 8.0 | Enzyme Activity Assay | [13] |
| ADAM10 | 11.5 | Enzyme Activity Assay | [13] |
This compound has also been shown to inhibit the shedding of specific substrates in cell-based assays.
| Substrate | Cell Line | IC50 | Reference |
| CX3CL1 (Fractalkine) | COS-7 and ECV-304 cells | ~1 µM | [4] |
| ULBP2 | Glioblastoma-initiating cells | 3 µM (concentration used) | [14] |
Experimental Protocols
ADAM10/17 Fluorometric Enzyme Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant ADAM10 and ADAM17.
Materials:
-
Recombinant human ADAM10 and ADAM17 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[15]
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or control.
-
Add 25 µL of the recombinant ADAM10 or ADAM17 enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic peptide substrate (final concentration ~10 µM).
-
Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition [(Vcontrol - V inhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Substrate Shedding Assay (Western Blot)
This protocol describes how to assess the effect of this compound on the shedding of a specific substrate from the cell surface.
Materials:
-
Cells expressing the substrate of interest (e.g., HEK293 cells transfected with a tagged version of the substrate)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
PMA (phorbol 12-myristate 13-acetate) for stimulated shedding (optional)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the shed ectodomain and a loading control (e.g., actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO control for a predetermined time (e.g., 24-48 hours).
-
For stimulated shedding, add PMA (e.g., 100 nM) for the last 30-60 minutes of the incubation.
-
Collect the conditioned medium and centrifuge to remove cell debris. This contains the shed ectodomain.
-
Wash the cells with cold PBS and lyse them in lysis buffer. This contains the full-length and C-terminal fragments of the substrate.
-
Determine the protein concentration of the cell lysates.
-
Prepare samples of the conditioned medium and cell lysates for SDS-PAGE.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the shed ectodomain overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify the amount of shed ectodomain in the medium and the amount of full-length substrate in the cell lysate.
In Vivo Mouse Tumor Model
This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)[13]
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Signaling Pathways
Notch Signaling Pathway
EGFR Signaling Pathway
Selectivity Profile
While this compound is a potent inhibitor of ADAM10 and ADAM17, its selectivity against other metalloproteinases, such as Matrix Metalloproteinases (MMPs), is an important consideration for its use as a research tool. Some studies have indicated that this compound may also inhibit other ADAMs, such as ADAM8, and some MMPs at higher concentrations.[16] Researchers should consider performing counter-screening assays against a panel of related proteases to fully characterize the selectivity of this compound in their specific experimental system.
In Vivo Studies and Applications
This compound has been utilized in various preclinical in vivo models to investigate the roles of ADAM10 and ADAM17 in disease.
-
Glioblastoma: In models of glioblastoma, this compound has been shown to inhibit the proliferation of glioblastoma-initiating cells.[13] It also enhances the immunogenicity of these cells by preventing the shedding of the NKG2D ligand ULBP2, making them more susceptible to NK cell-mediated lysis.[14]
-
Spinal Cord Injury: Pharmacological inhibition of ADAM10 and ADAM17 with this compound has been demonstrated to improve functional recovery after spinal cord injury in mice.[13]
-
Cancer Therapy: The ability of this compound to modulate key signaling pathways involved in cancer progression has led to its investigation as a potential anti-cancer agent, often in combination with other therapies.[2]
Conclusion
This compound is a powerful and versatile research tool for the study of ADAM10 and ADAM17 biology. Its dual inhibitory activity provides a means to probe the combined roles of these critical sheddases in a wide array of cellular processes and disease models. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications. As with any pharmacological inhibitor, careful consideration of its selectivity and the implementation of appropriate controls are essential for the robust interpretation of experimental results. The continued use of this compound and similar inhibitors will undoubtedly further our understanding of the multifaceted roles of ADAM metalloproteinases in health and disease.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. mdpi.com [mdpi.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of S1 Cleavage on the Structure, Surface Export, and Signaling Activity of Human Notch1 and Notch2 | PLOS One [journals.plos.org]
- 7. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolytic Cleavage of Notch: “HIT and RUN” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulated Proteolysis of NOTCH2 and NOTCH3 Receptors by ADAM10 and Presenilins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Services - Translational Laboratory | Resources for Cancer Researchers [research.umgccc.org]
- 12. kennylab.org [kennylab.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Simple Cell-Based Assay for the Detection of Surface Protein Shedding by Rhomboid Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADAM Sheddase Activity Promotes the Detachment of Small Extracellular Vesicles From the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Dual Inhibitor GW280264X: A Technical Overview of ADAM10 and ADAM17 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of GW280264X against two key members of the A Disintegrin and Metalloproteinase (ADAM) family, ADAM10 and ADAM17. This document summarizes the compound's potency, details the experimental methodologies for determining its inhibitory constants, and illustrates its impact on relevant signaling pathways.
Core Data: IC50 Values of this compound
This compound is a potent, dual inhibitor of ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). The half-maximal inhibitory concentrations (IC50) are summarized below, indicating strong inhibition in the low nanomolar range.
| Target | IC50 Value (nM) |
| ADAM17 | 8.0 |
| ADAM10 | 11.5 |
These values demonstrate that this compound effectively blocks the enzymatic activity of both ADAM10 and ADAM17, making it a valuable tool for studying the physiological and pathological roles of these proteases.[1][2][3][4]
Experimental Protocols: Determination of IC50 Values
The IC50 values for this compound against ADAM10 and ADAM17 are typically determined using an in vitro enzymatic assay with a fluorogenic substrate. The following protocol outlines a representative methodology.
Objective:
To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human ADAM10 and ADAM17.
Materials:
-
Enzymes: Recombinant human ADAM10 and ADAM17 (catalytic domains).
-
Inhibitor: this compound, serially diluted in DMSO.
-
Substrate: A fluorogenic peptide substrate, such as one based on the cleavage sequence of TNF-α, which is a known substrate for both enzymes. An example is a FRET (Fluorescence Resonance Energy Transfer) peptide with a fluorophore and a quencher.
-
Assay Buffer: Tris-based buffer (e.g., 25 mM Tris, pH 8.0) containing Brij-35.
-
Microplate: 96-well or 384-well black, low-binding microplate.
-
Plate Reader: Fluorimeter capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate (e.g., excitation at 485 nm and emission at 530 nm).
Methodology:
-
Enzyme Preparation: Recombinant ADAM10 or ADAM17 is diluted to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: A dilution series of this compound is prepared in DMSO and then further diluted in the assay buffer to the final desired concentrations. A DMSO-only control is also prepared.
-
Assay Reaction:
-
To the wells of the microplate, add the assay buffer.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
Add the diluted enzyme solution to all wells except for the substrate-only control wells.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
-
Signal Detection: The fluorescence intensity is measured kinetically over a specific time period (e.g., 30-60 minutes) at room temperature, protected from light. The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Data Analysis:
-
The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
-
The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited (DMSO control) reaction.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Visualizing Experimental and Signaling Contexts
To better understand the experimental workflow and the biological context of this compound's activity, the following diagrams are provided.
ADAM10 and ADAM17 are key players in various signaling pathways, primarily through their "sheddase" activity, where they cleave the extracellular domains of transmembrane proteins. This releases soluble ectodomains and can initiate intracellular signaling. This compound, by inhibiting these proteases, can modulate these pathways.
The inhibition of ADAM10 and ADAM17 by this compound has significant implications for cellular processes such as inflammation, neurogenesis, and cancer progression, where these proteases are often dysregulated. This technical guide provides foundational data and methodologies for researchers investigating the therapeutic potential of targeting these critical enzymes.
References
The Role of GW280264X in Modulating Neuroinflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key player in this complex process is the shedding of cell-surface proteins by metalloproteinases, which can trigger and sustain inflammatory cascades. This technical guide provides an in-depth analysis of GW280264X, a potent dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). We will explore its mechanism of action, its effects on key neuroinflammatory pathways, and present relevant experimental data and protocols to facilitate further research and drug development in this area.
Introduction to this compound
This compound is a hydroxamate-based small molecule that acts as a mixed inhibitor of the metalloproteinases ADAM10 and ADAM17.[1] These enzymes are key "sheddases" responsible for the ectodomain cleavage of a wide variety of transmembrane proteins, including cytokines, growth factors, and their receptors.[2] By inhibiting ADAM10 and ADAM17, this compound can modulate the release of these soluble factors, thereby influencing downstream signaling pathways involved in inflammation and cellular proliferation.
Mechanism of Action: Inhibition of ADAM10 and ADAM17
This compound exerts its biological effects by potently blocking the catalytic activity of ADAM10 and ADAM17. The inhibitor has been shown to have IC50 values in the nanomolar range for both enzymes.
| Enzyme | IC50 (nM) |
| ADAM17 (TACE) | 8.0[1][3] |
| ADAM10 | 11.5[1][3] |
Table 1: Inhibitory activity of this compound against ADAM10 and ADAM17.
The inhibition of these sheddases prevents the release of the extracellular domains of their numerous substrates, thereby attenuating their biological activity.
Effects on Neuroinflammation
The primary mechanism by which this compound is thought to impact neuroinflammation is through the inhibition of ADAM17-mediated shedding of Tumor Necrosis Factor-α (TNF-α) and its receptors (TNFR1).[4][5] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response in the central nervous system (CNS).[6]
Modulation of the TNF-α/TNFR1/RIPK1 Signaling Axis
ADAM17 is the principal enzyme responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form.[4] Soluble TNF-α can then bind to its receptor, TNFR1, initiating a signaling cascade that can lead to either cell survival and inflammation via the NF-κB pathway or to programmed cell death in the form of apoptosis or necroptosis.
Crucially, recent evidence suggests that ADAM17-mediated shedding of the TNFR1 ectodomain is a necessary step for the induction of TNF-induced necroptosis, a form of programmed inflammatory cell death mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[7] By inhibiting ADAM17, this compound can therefore be hypothesized to interfere with this critical step, potentially reducing necroptotic cell death in neuroinflammatory conditions.
Effects on Microglia and Astrocytes
Microglia and astrocytes are the primary immune cells of the CNS and key contributors to neuroinflammation.[8] Upon activation by stimuli such as lipopolysaccharide (LPS), these cells release a barrage of pro-inflammatory cytokines, including TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9] By inhibiting the shedding of TNF-α and potentially other inflammatory mediators, this compound is expected to dampen the pro-inflammatory response of microglia and astrocytes.
While direct quantitative data on the effect of this compound on cytokine release from microglia and astrocytes is limited in the provided search results, the known role of ADAM17 in TNF-α processing strongly suggests an inhibitory effect.[4] Further research is warranted to quantify the precise impact of this compound on the cytokine profile of these glial cells.
Experimental Protocols
The following are generalized protocols for key experiments to assess the effects of this compound on neuroinflammation.
In Vitro Microglial Cytokine Release Assay
This assay is designed to measure the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[4][10]
In Vivo Neuroinflammation Model
A common in vivo model to study neuroinflammation involves the intracerebroventricular (ICV) or intraperitoneal (IP) injection of LPS in rodents.[11]
Materials:
-
Rodents (e.g., C57BL/6 mice)
-
Lipopolysaccharide (LPS)
-
This compound
-
Anesthesia
-
Stereotaxic apparatus (for ICV injection)
-
Brain tissue homogenization buffer
-
ELISA kits or multiplex assay for cytokines
Procedure:
-
Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and time course.
-
Induce neuroinflammation by injecting LPS (e.g., 1-5 mg/kg IP or a lower dose for ICV).
-
At a specified time point post-LPS injection (e.g., 6, 24, or 48 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).
-
Homogenize the brain tissue and prepare lysates.
-
Measure the levels of pro-inflammatory cytokines and other neuroinflammatory markers in the brain lysates using ELISA or multiplex assays.
-
Immunohistochemical analysis can also be performed on brain sections to assess microglial and astrocyte activation using markers such as Iba1 and GFAP, respectively.
Pharmacokinetics and Brain Penetration
Conclusion
This compound, as a potent dual inhibitor of ADAM10 and ADAM17, presents a promising therapeutic strategy for mitigating neuroinflammation. Its ability to block the shedding of key inflammatory mediators, most notably TNF-α, and thereby potentially interfere with the RIPK1-mediated necroptotic pathway, highlights its relevance in the context of neurodegenerative diseases. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the efficacy and mechanisms of this compound in various models of neuroinflammation. Future studies should focus on quantifying its effects on a broader range of cytokines and neuroinflammatory markers, as well as thoroughly characterizing its pharmacokinetic profile and brain penetration. Such data will be invaluable for the continued development of this compound and similar compounds as novel therapeutics for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles for ADAM17 in TNF-R1 Mediated Cell Death and Survival in Human U937 and Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A disintegrin and metalloproteinase 17 regulates TNF and TNFR1 levels in inflammation and liver regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bit.bio [bit.bio]
- 11. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Shedding of CX3CL1 with GW280264X: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the dual ADAM10/ADAM17 inhibitor, GW280264X, in the proteolytic shedding of the chemokine CX3CL1 (also known as fractalkine). CX3CL1 is a unique chemokine that exists in both a membrane-bound form, mediating cell adhesion, and a soluble form, acting as a chemoattractant.[1] The conversion between these two forms is a critical regulatory step in inflammatory processes and is mediated by metalloproteinases of the ADAM (A Disintegrin and Metalloproteinase) family.[2] Understanding the inhibition of this process by molecules like this compound is crucial for the development of novel therapeutics targeting inflammation, neuro-inflammation, and cancer.[2][3]
Core Concepts: CX3CL1 Shedding and its Inhibition
CX3CL1 is a type I transmembrane protein with its chemokine domain at the N-terminus, connected to the membrane by a mucin-like stalk.[4] The release of the soluble ectodomain, a process known as shedding, is primarily mediated by two key metalloproteinases: ADAM10 and ADAM17 (also known as TACE).[1][5]
-
Constitutive Shedding: In unstimulated cells, the basal level of CX3CL1 shedding is predominantly carried out by ADAM10.[2][5] This constitutive cleavage is a key homeostatic mechanism.
-
Inducible Shedding: Upon stimulation with agents like phorbol-12-myristate-13-acetate (PMA) or pro-inflammatory cytokines, CX3CL1 shedding is significantly enhanced.[1][4][5] This inducible shedding is largely attributed to the activity of ADAM17.[1][2]
This compound is a potent, hydroxamate-based inhibitor that targets both ADAM10 and ADAM17, thereby blocking both constitutive and inducible CX3CL1 shedding.[5][6][7] This dual inhibitory activity makes it a valuable tool for investigating the physiological and pathological roles of CX3CL1 shedding.
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound in inhibiting ADAM10 and ADAM17, and consequently CX3CL1 shedding, has been quantified in various studies. The following tables summarize the key quantitative data.
| Target Enzyme | Inhibitor | IC50 (nM) | Reference |
| ADAM10 | This compound | 11.5 | [3][6] |
| ADAM17 (TACE) | This compound | 8.0 | [3][6] |
| ADAM10 | GI254023X (ADAM10-selective) | 5 | [8] |
| ADAM17 (TACE) | GI254023X (ADAM10-selective) | >5000 | [8] |
Table 1: In Vitro Inhibitory Activity of this compound and GI254023X against ADAM10 and ADAM17. This table illustrates the potent dual inhibitory activity of this compound compared to the selective inhibition of ADAM10 by GI254023X.
| Cell Line | Condition | Treatment | Effect on Soluble CX3CL1 Levels | Reference |
| CX3CL1-expressing ECV-304 cells | Constitutive | This compound | Effective inhibition | [3][5] |
| CX3CL1-expressing ECV-304 cells | PMA-inducible | This compound | Effective inhibition | [3][5] |
| Human Hepatic Stellate Cells (HSCs) | IFN-γ induced | This compound | Partial inhibition | [9] |
| Human Dermal Lymphatic Endothelial Cells (HDLECs) | TNF-α stimulated | This compound | Significant reduction | [10] |
| CX3CL1-2Z-HEK293 cells | Constitutive | This compound (10 µM) | Profoundly reduced | [11] |
Table 2: Cellular Effects of this compound on CX3CL1 Shedding. This table summarizes the observed effects of this compound on the release of soluble CX3CL1 in different cell-based models.
Signaling Pathways and Experimental Workflow
The shedding of CX3CL1 and its inhibition by this compound can be visualized through the following diagrams.
Caption: CX3CL1 Shedding Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Investigating CX3CL1 Shedding.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of CX3CL1 shedding and its inhibition by this compound.
Protocol 1: In Vitro CX3CL1 Shedding Assay
This protocol is a composite based on methodologies described in studies using cell lines such as CX3CL1-ECV-304 or HEK293.[3][5][11]
1. Cell Culture and Seeding:
- Culture CX3CL1-expressing cells (e.g., CX3CL1-ECV-304) in appropriate media (e.g., DMEM with 10% FBS and antibiotics).
- Seed cells in 6-well plates at a density that allows them to reach 70-90% confluency at the time of the experiment.
2. Inhibitor Treatment:
- Prepare stock solutions of this compound in DMSO.[6]
- On the day of the experiment, wash the cells with serum-free media.
- Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) in serum-free media for 30 minutes to 1 hour.
3. Stimulation (for inducible shedding):
- For investigating inducible shedding, add a stimulating agent such as PMA (e.g., 100-200 ng/mL) to the appropriate wells.[5]
- For constitutive shedding, add an equal volume of vehicle.
4. Incubation and Sample Collection:
- Incubate the cells for a defined period (e.g., 4 to 24 hours).
- After incubation, collect the conditioned media. Centrifuge to remove any detached cells and store at -80°C for analysis of soluble CX3CL1.
- Wash the remaining cells with cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). Store the lysates at -80°C for analysis of membrane-bound CX3CL1.
5. Analysis:
- Soluble CX3CL1: Quantify the concentration of soluble CX3CL1 in the conditioned media using a commercially available ELISA kit according to the manufacturer's instructions. Alternatively, analyze by Western blotting using an anti-CX3CL1 antibody.[10][12]
- Membrane-bound CX3CL1: Analyze the cell lysates by Western blotting to detect the full-length, membrane-bound form of CX3CL1.[12] Normalize to a loading control such as β-actin or GAPDH.
Protocol 2: Immunocytochemistry for CX3CL1
This protocol is adapted from a study on human astrocytes and can be used to visualize cellular CX3CL1.[4]
1. Cell Preparation:
- Culture cells on glass coverslips in 6-well plates until they reach the desired confluency.
- Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
2. Permeabilization and Blocking:
- Permeabilize the cells and block non-specific binding by incubating for 1 hour at room temperature in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton-X 100).
3. Antibody Incubation:
- Incubate the cells with a primary antibody against the N-terminal chemokine domain of CX3CL1 (e.g., rabbit anti-CX3CL1) overnight at 4°C.
- Wash the cells three times with a diluted blocking buffer.
- Incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.
4. Staining and Mounting:
- Wash the cells three times.
- Counterstain the nuclei with a nuclear stain like Hoechst or DAPI for 10 minutes.
- Wash the cells twice more.
- Mount the coverslips on glass slides using an appropriate mounting medium.
5. Imaging:
- Visualize the cells using a confocal microscope.
Protocol 3: In Vivo Inhibition of ADAMs in a Mouse Model
This protocol is based on a study investigating the effects of this compound in a mouse model of spinal cord injury.[3]
1. Animal Model:
- Utilize an appropriate mouse model for the disease under investigation (e.g., C57BL/6 mice for spinal cord injury).
2. Inhibitor Preparation and Administration:
- Prepare a formulation of this compound for in vivo use. For example, a solution in 10% DMSO and 90% corn oil.[3]
- Administer this compound via intraperitoneal (i.p.) injection at a dose of 100 µg/kg.[3]
- The treatment regimen will depend on the specific study design (e.g., once daily for one week).[3]
3. Outcome Measures:
- Assess relevant functional outcomes (e.g., motor function recovery in a spinal cord injury model).
- Collect tissues of interest at the end of the study for histological or biochemical analysis (e.g., immunohistochemistry for immune cell markers, ELISA for cytokine levels).
Conclusion
This compound is a powerful research tool for dissecting the roles of constitutive and inducible CX3CL1 shedding in health and disease. Its dual inhibitory action on ADAM10 and ADAM17 allows for a comprehensive blockade of this important chemokine processing pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at understanding and targeting the CX3CL1/CX3CR1 axis.
References
- 1. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates the cleavage and shedding of fractalkine (CX3CL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytokine CX3CL1 and ADAMs/MMPs in Concerted Cross-Talk Influencing Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ADAM17 inhibitor | CAS 866924-39-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. Fractalkine shedding is mediated by p38 and the ADAM10 protease under pro-inflammatory conditions in human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Metalloproteinase inhibitors for the disintegrin-like metalloproteinases ADAM10 and ADAM17 that differentially block constitutive and phorbol ester-inducible shedding of cell surface molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CX3CL1/fractalkine shedding by human hepatic stellate cells: contribution to chronic inflammation in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Berberine Suppresses Leukocyte Adherence by Downregulating CX3CL1 Expression and Shedding and ADAM10 in Lipopolysaccharide-Stimulated Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GW280264X: A Dual ADAM10/17 Inhibitor Reshaping the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GW280264X is a potent, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain 10) and ADAM17 (a disintegrin and metalloproteinase domain 17), also known as TACE (tumor necrosis factor-α-converting enzyme). It exhibits robust inhibitory activity with IC50 values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17.[1] By targeting these critical "sheddases," this compound modulates the tumor microenvironment through two primary mechanisms: enhancing anti-tumor immunity and overcoming resistance to chemotherapy. This guide provides an in-depth overview of the preclinical data, experimental protocols, and underlying signaling pathways associated with this compound, offering valuable insights for its potential therapeutic application in oncology.
Introduction to this compound and its Targets
ADAM10 and ADAM17 are cell surface proteases responsible for the ectodomain shedding of a wide array of membrane-anchored proteins, including growth factors, cytokines, and their receptors. This shedding process plays a pivotal role in intercellular communication and signaling. In the context of cancer, the dysregulation of ADAM10 and ADAM17 activity contributes to tumor progression, immune evasion, and therapeutic resistance.
This compound is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of ADAM10 and ADAM17, thereby blocking their proteolytic activity. Its dual specificity allows for the simultaneous inhibition of two key players in the tumor microenvironment.
Impact of this compound on the Tumor Microenvironment
Preclinical studies have demonstrated the significant impact of this compound on the tumor microenvironment, primarily in the contexts of glioblastoma and ovarian cancer.
Enhancing Anti-Tumor Immunity in Glioblastoma
In glioblastoma, ADAM10 and ADAM17 contribute to an immunosuppressive microenvironment by cleaving NKG2D ligands, such as ULBP2, from the surface of glioblastoma-initiating cells (GICs).[2][3] The shedding of these ligands prevents their recognition by the activating receptor NKG2D on natural killer (NK) cells and other immune effector cells, thereby impairing the anti-tumor immune response.
Treatment with this compound has been shown to inhibit the shedding of ULBP2, leading to its increased surface expression on GICs. This, in turn, enhances the susceptibility of these cancer stem-like cells to NK cell-mediated lysis.[2][3]
Quantitative Data: Effect of this compound on NK Cell-Mediated Lysis of Glioblastoma-Initiating Cells
| Cell Line | Treatment | Effector:Target Ratio | Specific Lysis (%) | Fold Increase in Lysis |
| GS-7 | Control | 10:1 | ~15% | - |
| GS-7 | This compound (3 µM) | 10:1 | ~35% | ~2.3 |
| GS-7 | Control | 20:1 | ~25% | - |
| GS-7 | This compound (3 µM) | 20:1 | ~50% | 2.0 |
| GS-9 | Control | 10:1 | ~10% | - |
| GS-9 | This compound (3 µM) | 10:1 | ~25% | 2.5 |
| GS-9 | Control | 20:1 | ~18% | - |
| GS-9 | This compound (3 µM) | 20:1 | ~40% | ~2.2 |
Data extrapolated from Wolpert et al., Neuro-Oncology, 2014.
Overcoming Chemotherapy Resistance in Ovarian Cancer
In ovarian cancer, ADAM17 can be activated by chemotherapeutic agents like cisplatin, leading to the shedding of epidermal growth factor receptor (EGFR) ligands such as amphiregulin (AREG) and heparin-binding EGF-like growth factor (HB-EGF).[4] This shedding results in the activation of pro-survival signaling pathways, thereby contributing to chemotherapy resistance.
The combination of this compound with cisplatin has been shown to synergistically increase the cytotoxicity of cisplatin in ovarian cancer cell lines, both in 2D monolayer cultures and in more physiologically relevant 3D spheroid models.[4][5] This effect is attributed to the inhibition of ADAM17-mediated shedding of EGFR ligands, which prevents the activation of downstream survival signals.
Quantitative Data: Effect of this compound on Cisplatin IC50 in Ovarian Cancer Cell Lines
| Cell Line | Culture Model | Treatment | IC50 of Cisplatin (µM) |
| A2780 | 2D | Cisplatin alone | ~5 |
| A2780 | 2D | Cisplatin + this compound (3 µM) | ~2.5 |
| Igrov-1 | 2D | Cisplatin alone | ~10 |
| Igrov-1 | 2D | Cisplatin + this compound (3 µM) | ~5 |
| HEY | 2D | Cisplatin alone | ~8 |
| HEY | 2D | Cisplatin + this compound (3 µM) | ~4 |
| SKOV-3 | 2D | Cisplatin alone | ~12 |
| SKOV-3 | 2D | Cisplatin + this compound (3 µM) | ~6 |
| OVCAR-8 | 2D | Cisplatin alone | ~15 |
| OVCAR-8 | 2D | Cisplatin + this compound (3 µM) | ~7.5 |
| HEY | 3D Spheroid | Cisplatin alone | ~20 |
| HEY | 3D Spheroid | Cisplatin + this compound (3 µM) | ~10 |
| SKOV-3 | 3D Spheroid | Cisplatin alone | ~25 |
| SKOV-3 | 3D Spheroid | Cisplatin + this compound (3 µM) | ~20 |
| OVCAR-8 | 3D Spheroid | Cisplatin alone | ~30 |
| OVCAR-8 | 3D Spheroid | Cisplatin + this compound (3 µM) | ~15 |
Data extrapolated from Hedemann et al., Cancers, 2021.
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are rooted in its ability to modulate critical signaling pathways that drive cancer progression.
ADAM10/17-EGFR Signaling Axis
ADAM17 is a major sheddase of several EGFR ligands, including TGF-α, amphiregulin, epiregulin, and HB-EGF, while ADAM10 is the primary sheddase for EGF and betacellulin.[6] The shedding of these ligands leads to the activation of the EGFR and downstream pro-proliferative and anti-apoptotic pathways such as the PI3K/Akt and MAPK/ERK pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on GW280264X in Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies. A disintegrin and metalloproteinases (ADAMs) have emerged as critical regulators of the tumor microenvironment, influencing cancer cell proliferation, migration, invasion, and immune evasion. Specifically, ADAM10 and ADAM17 are implicated in the progression of non-small cell lung cancer (NSCLC) through the shedding of various cell surface proteins, including epidermal growth factor receptor (EGFR) ligands, Notch receptors, and the programmed death-ligand 1 (PD-L1).
GW280264X is a potent, dual inhibitor of ADAM10 and ADAM17. This technical guide provides a comprehensive overview of the preliminary rationale and hypothetical studies on the application of this compound in the context of lung cancer, based on the known functions of its targets. The content herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of dual ADAM10/17 inhibition in lung cancer.
Core Concepts: ADAM10 and ADAM17 in Lung Cancer
ADAM10 and ADAM17 are transmembrane zinc-dependent proteases that cleave the extracellular domains of a wide array of membrane-bound proteins. In the context of lung cancer, their substrates include key molecules that drive oncogenic signaling and immune suppression.
-
EGFR Ligand Shedding: ADAM10 and ADAM17 are responsible for the shedding of EGFR ligands, such as amphiregulin and transforming growth factor-alpha (TGF-α). This process leads to the activation of EGFR signaling pathways, promoting tumor cell proliferation and survival.
-
Notch Signaling Activation: The Notch signaling pathway, a critical regulator of cell fate and differentiation, is activated by ADAM10 and ADAM17-mediated cleavage of Notch receptors. Aberrant Notch signaling in lung cancer is associated with tumor progression and resistance to therapy.[1]
-
PD-L1 Regulation: ADAM10 and ADAM17 can cleave PD-L1 from the surface of cancer cells, generating soluble PD-L1 (sPD-L1). While the precise role of sPD-L1 is still under investigation, its presence may impact the efficacy of immune checkpoint inhibitors.
Quantitative Data
While specific public data on the efficacy of this compound in lung cancer cell lines and in vivo models is limited, the following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets.
| Target | IC50 (nM) | Reference |
| ADAM17 (TACE) | 8.0 | [2] |
| ADAM10 | 11.5 | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for preclinical evaluation.
Signaling Pathways
Caption: Signaling pathways inhibited by this compound in lung cancer.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the effects of this compound in lung cancer studies. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed NSCLC cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest NSCLC cells during their exponential growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.[3]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion and Future Directions
This compound, as a dual inhibitor of ADAM10 and ADAM17, presents a compelling therapeutic hypothesis for the treatment of lung cancer. By targeting key pathways involved in tumor progression and immune evasion, it holds the potential to overcome some of the limitations of existing therapies. The information and protocols provided in this guide are intended to serve as a starting point for further preclinical investigation. Future studies should focus on establishing the efficacy of this compound in a broader range of lung cancer subtypes, exploring potential synergistic combinations with other anti-cancer agents, and identifying predictive biomarkers to guide patient selection. A thorough understanding of the in vivo pharmacokinetics and pharmacodynamics of this compound will also be crucial for its successful clinical translation.
References
- 1. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell Line Efficacy Studies [jax.org]
Methodological & Application
GW280264X: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, cell-permeable hydroxamate-based inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family members, ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1][2][3][4] These cell surface proteases, often referred to as "sheddases," are critical mediators of ectodomain shedding, a process that releases the extracellular domains of various transmembrane proteins to modulate cell-cell communication, signaling pathways, and immune responses.[5] this compound exhibits potent inhibitory activity against both ADAM17 and ADAM10, making it a valuable tool for investigating the biological roles of these proteases in various physiological and pathological processes, including cancer, inflammation, and neurodegeneration.[2][6]
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings, intended to guide researchers in their experimental design and execution.
Mechanism of Action
This compound functions as a dual inhibitor of ADAM10 and ADAM17.[1][3][4] By blocking the catalytic activity of these metalloproteinases, this compound prevents the cleavage and subsequent release of the extracellular domains of their numerous substrates. Key substrates of ADAM10 and ADAM17 include cytokines (e.g., TNF-α), growth factor precursors (e.g., HB-EGF, AREG), cytokine receptors (e.g., IL-6Rα, TNFR1), and ligands for immune receptors (e.g., ULBP2).[5][6][7][8] The inhibition of this shedding process can lead to the accumulation of the full-length proteins on the cell surface, thereby altering downstream signaling pathways such as EGFR and Notch signaling.[5][6] This modulation of signaling can, in turn, impact cellular processes like proliferation, migration, invasion, and chemoresistance.[1][7][8]
dot
Caption: Mechanism of action of this compound.
Data Presentation
Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| ADAM17 (TACE) | 8.0 | [1][2][3][4] |
| ADAM10 | 11.5 | [1][2][3][4] |
Recommended Working Concentrations in Cell Culture
| Cell Line/Model | Concentration Range | Application | Reference |
| Glioblastoma-initiating cells (GS-7, GS-9) | 3 µM | Inhibition of proliferation, enhancement of NK cell-mediated lysis | [7] |
| Cervical cancer cell lines | 3 µM | Enhancement of cisplatin cytotoxicity | [8] |
| COS-7 and ECV-304 cells (CX3CL1 transfected) | 1 µM | Inhibition of CX3CL1 shedding | [2] |
| MS1, Raw264.7, primary murine macrophages | 10 µM | Inhibition of Mer shedding | [9] |
Experimental Protocols
Reconstitution and Storage of this compound
-
Reconstitution: this compound is typically supplied as a powder. For in vitro cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[3] For example, to prepare a 10 mM stock solution, dissolve 5.76 mg of this compound (MW: 575.72 g/mol ) in 1 mL of DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated.[10]
-
Storage: The stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][11] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including cell seeding density, drug concentration, and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding: a. Culture cells to 80-90% confluency. b. Wash the cells with PBS and detach them using trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed the cells into the desired culture plates at the appropriate density for your experiment and allow them to adhere overnight.
-
Drug Preparation and Treatment: a. On the day of treatment, prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. b. As a vehicle control, prepare a corresponding dilution of DMSO in the culture medium (the final DMSO concentration should typically be ≤ 0.1%). c. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: a. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: a. Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, flow cytometry, or RNA extraction.
dot
Caption: General experimental workflow for this compound treatment in cell culture.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This protocol can be used to evaluate the effect of this compound on cell migration or invasion.
Materials:
-
Boyden chamber inserts (e.g., Millicell® inserts) with an appropriate pore size
-
24-well companion plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
For invasion assays: Matrigel or another basement membrane extract
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
Procedure:
-
Preparation of Inserts: a. For invasion assays, coat the inserts with a thin layer of Matrigel and allow it to solidify. b. For migration assays, no coating is necessary.
-
Cell Seeding: a. Harvest cells and resuspend them in serum-free medium. b. Seed the cells into the upper chamber of the inserts. The medium in the upper chamber should contain this compound or the vehicle control.
-
Chemoattraction: a. Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Incubation: a. Incubate the plate for a duration that allows for cell migration/invasion (e.g., 12-48 hours).
-
Removal of Non-migrated/invaded Cells: a. Carefully remove the inserts from the plate. b. Use a cotton swab to gently remove the non-migrated/invaded cells from the upper surface of the membrane.
-
Fixation and Staining: a. Fix the cells that have migrated/invaded to the lower surface of the membrane using a fixation solution. b. Stain the cells with a suitable staining solution.
-
Quantification: a. Image the stained cells on the lower surface of the membrane using a microscope. b. Count the number of migrated/invaded cells in several random fields of view.
Signaling Pathways Modulated by this compound
This compound, by inhibiting ADAM10 and ADAM17, can impact several key signaling pathways implicated in cancer and other diseases.
dot
Caption: Signaling pathways modulated by ADAM10/17 and inhibited by this compound.
-
EGFR Signaling: ADAM17 is a major sheddase for several ligands of the Epidermal Growth Factor Receptor (EGFR), including Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF).[6][8] By inhibiting the release of these soluble ligands, this compound can attenuate EGFR signaling, which is often hyperactivated in cancer and promotes cell proliferation, survival, and invasion.
-
Notch Signaling: ADAM10 is a key protease involved in the ectodomain shedding of the Notch receptor, a critical step in the activation of Notch signaling.[5] This pathway plays a crucial role in cell fate decisions, stem cell maintenance, and tumorigenesis. Inhibition of ADAM10 by this compound can therefore modulate Notch-dependent cellular processes.
-
TNF-α Signaling: ADAM17 was originally identified as the enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release the soluble, active cytokine.[6] By blocking this process, this compound can reduce the levels of soluble TNF-α, a potent pro-inflammatory cytokine.
Conclusion
This compound is a valuable research tool for elucidating the roles of ADAM10 and ADAM17 in a wide range of biological processes. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct experiments using this potent dual inhibitor in cell culture. As with any experimental system, it is crucial to optimize conditions for each specific cell line and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 280264X | ADAMs | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minervamedica.it [minervamedica.it]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
Optimal Concentration of GW280264X for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1][2] These enzymes play a critical role in the "shedding" of the extracellular domains of a wide variety of transmembrane proteins, including cytokines, growth factors, and their receptors.[3] This ectodomain shedding is a key mechanism for the activation or inactivation of signaling pathways that regulate numerous physiological and pathological processes, including inflammation, cancer progression, and neurodegeneration.[4][5] Understanding the optimal concentration of this compound is crucial for designing effective in vitro experiments to probe the function of ADAM10 and ADAM17.
Mechanism of Action
This compound exerts its inhibitory effect by blocking the catalytic activity of ADAM10 and ADAM17.[1] This inhibition prevents the cleavage of their substrates at the cell surface. For instance, ADAM17 is the primary sheddase for Tumor Necrosis Factor-α (TNF-α), Interleukin-6 Receptor (IL-6R), and ligands of the Epidermal Growth Factor Receptor (EGFR).[4][5] By inhibiting this shedding, this compound can modulate the signaling pathways downstream of these molecules. Similarly, ADAM10 is involved in the processing of substrates such as N-cadherin and Notch, playing a role in cell adhesion and developmental signaling.[3][6]
Data Presentation: Quantitative Summary
The effective concentration of this compound in in vitro assays can vary depending on the cell type, the specific ADAM10/17 substrate being investigated, and the duration of the experiment. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Target(s) | Notes |
| IC50 | 8.0 nM | ADAM17 (TACE) | In vitro enzyme activity assay.[1][2] |
| IC50 | 11.5 nM | ADAM10 | In vitro enzyme activity assay.[1][2] |
| Effective Concentration Range (Cell-Based Assays) | 0.1 - 10 µM | ADAM10/17 | This range has been used in various cell lines to observe effects on cell proliferation, cytotoxicity, and substrate shedding.[1][7][8] |
| Optimal Concentration (Mer Shedding Inhibition) | 10 µM | ADAM17 | Found to be non-toxic and effective in preventing LPS-induced Mer shedding in murine macrophages and endothelial cells.[7] |
| Concentration for Sensitizing Cancer Cells | 3 µM | ADAM10/17 | Used in combination with cisplatin to enhance cytotoxicity in cervical cancer spheroids and organoids.[8] |
| Concentration for Inhibiting GIC Proliferation | 0.1, 1, and 3 µM | ADAM10/17 | Demonstrated to reduce the proliferation of glioblastoma-initiating cells (GICs) over 48 hours.[1][2] |
Experimental Protocols
Determining the Optimal Concentration: A General Workflow
It is highly recommended to determine the optimal, non-toxic concentration of this compound for your specific cell system and assay.
Diagram: Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal this compound concentration.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Inhibition of Substrate Shedding (ELISA-based)
This protocol measures the effect of this compound on the shedding of a specific ADAM10/17 substrate.
Materials:
-
This compound
-
Cell line expressing the substrate of interest
-
Cell culture medium
-
Shedding stimulus (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA))
-
ELISA kit for the shed ectodomain of the substrate
-
Microplate reader
Procedure:
-
Seed cells in a suitable culture plate and grow to a confluent monolayer.
-
Pre-treat the cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control.
-
Induce shedding by adding a stimulus (e.g., LPS) to the medium and incubate for the desired time (e.g., 6 hours).[7]
-
Collect the cell culture supernatant.
-
Perform an ELISA on the supernatant to quantify the concentration of the shed ectodomain according to the manufacturer's instructions.
-
Analyze the data to determine the concentration of this compound that effectively inhibits substrate shedding.
Signaling Pathways and Visualization
This compound impacts multiple signaling pathways by preventing the release of key signaling molecules.
Diagram: ADAM17-Mediated Signaling and Inhibition by this compound
Caption: Inhibition of ADAM17 by this compound prevents substrate shedding.
Diagram: ADAM10-Mediated Notch Signaling and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. minervamedica.it [minervamedica.it]
- 8. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of GW280264X and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemotherapy resistance remains a significant hurdle in the effective treatment of various cancers. Cisplatin, a cornerstone of platinum-based chemotherapy, often faces challenges with acquired resistance. Emerging evidence highlights the potential of combination therapies to overcome these limitations. This document details the application and protocols for the combined use of GW280264X, a potent inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), with cisplatin. The inhibition of ADAM17 by this compound has been shown to sensitize cancer cells to cisplatin, leading to enhanced cytotoxic effects and a reduction in chemoresistance. These notes provide a summary of key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to guide researchers in this promising area of cancer therapy.
Introduction
Cisplatin is a widely used chemotherapeutic agent that exerts its anti-tumor effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis.[1] However, its efficacy can be limited by intrinsic or acquired resistance mechanisms. One such mechanism involves the activation of survival pathways mediated by receptor tyrosine kinases (RTKs).[2]
ADAM17, a sheddase, plays a crucial role in activating these survival pathways by cleaving and releasing the ectodomains of various RTK ligands, such as amphiregulin (AREG), which in turn activate receptors like the epidermal growth factor receptor (EGFR).[2] Cisplatin treatment can paradoxically activate ADAM17, leading to increased shedding of these ligands and subsequent activation of pro-survival signaling, thereby diminishing the drug's cytotoxic effects.[2]
This compound is a potent inhibitor of ADAM17, with an IC50 of 8.0 nM.[3] By blocking ADAM17 activity, this compound prevents the release of RTK ligands, thereby inhibiting the activation of downstream anti-apoptotic pathways.[2] The combination of this compound and cisplatin has demonstrated synergistic effects in various cancer models, particularly in ovarian and cervical cancer, by enhancing cisplatin-induced apoptosis and overcoming resistance.[2][4][5]
Data Presentation
The following tables summarize the quantitative data from studies investigating the combination of this compound and cisplatin in various ovarian cancer cell lines.
Table 1: IC50 Values of Cisplatin in Combination with this compound in 2D Ovarian Cancer Cell Cultures [2]
| Cell Line | Cisplatin IC50 (µM) - Alone | Cisplatin IC50 (µM) - with 3 µM this compound |
| A2780 | ~5 | < 1 |
| HEY | ~2.5 | < 1 |
| SKOV-3 | ~10 | ~5 |
| OVCAR-8 | ~12.5 | ~7.5 |
| Igrov-1 | Not specified | Not specified |
Table 2: Dose Reduction Index (DRI50) for Cisplatin with this compound in Ovarian Cancer Cell Lines [2]
| Cell Line | DRI50 |
| A2780 | ~0.2 |
| HEY | ~0.18 |
| SKOV-3 | ~0.5 |
| OVCAR-8 | ~0.61 |
| Igrov-1 | Not specified |
The DRI50 represents the factor by which the concentration of cisplatin can be reduced when combined with this compound to achieve the same 50% inhibitory effect as cisplatin alone.
Table 3: Effect of this compound on Cisplatin-Induced Apoptosis in 2D Ovarian Cancer Cell Cultures [2]
| Cell Line | Cisplatin Concentration (µM) | Fold Increase in Caspase Activity (Cisplatin + this compound vs. Cisplatin alone) |
| A2780 | 1 | 2.3 |
| HEY | 1 | 2.4 |
| SKOV-3 | 5 | 3.6 |
| OVCAR-8 | 7.5 | 2.9 |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for the synergistic effect of cisplatin and this compound. Cisplatin induces DNA damage, which can trigger apoptosis. However, it also activates ADAM17, leading to the shedding of growth factor ligands, activation of receptor tyrosine kinases (RTKs), and downstream pro-survival signaling, which counteracts the apoptotic signal. This compound inhibits ADAM17, thereby blocking this survival pathway and enhancing the pro-apoptotic effects of cisplatin.
Caption: Proposed signaling pathway of cisplatin and this compound synergy.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the combination of this compound and cisplatin.
Cell Culture
-
Cell Lines: Ovarian cancer cell lines (e.g., HEY, SKOV-3, OVCAR-8, A2780, Igrov-1) or other relevant cancer cell lines.
-
Culture Medium: Use appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
2D Cell Viability Assay
-
Seeding: Seed cells in 96-well plates at a density of 3,000-10,000 cells per well, depending on the cell line's growth rate. Allow cells to adhere overnight.
-
Treatment:
-
Prepare stock solutions of cisplatin (in 0.9% NaCl) and this compound (in DMSO).
-
Treat cells with a serial dilution of cisplatin in the presence or absence of a fixed concentration of this compound (e.g., 3 µM).
-
Include appropriate vehicle controls (0.9% NaCl and DMSO).
-
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
3D Spheroid Culture and Viability Assay
-
Spheroid Formation:
-
Seed cells in ultra-low attachment (ULA) 96-well plates at densities optimized for each cell line to form spheroids of a desired diameter (e.g., HEY: 300 cells/well, SKOV-3: 6500 cells/well, OVCAR-8: 4000 cells/well).[2]
-
Allow spheroids to form over 4 days.
-
-
Treatment:
-
Treat spheroids with various concentrations of cisplatin with or without this compound.
-
-
Viability and Cytotoxicity Assessment (Multicontent Readout):
-
Use assays such as CellTox™ Green Cytotoxicity Assay (for cytotoxicity) and Caspase-Glo® 3/7 Assay (for apoptosis) according to the manufacturer's protocols.
-
Acquire images and fluorescence/luminescence readings at specified time points.
-
-
Data Analysis:
-
Quantify cytotoxicity and caspase activity relative to controls.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Procedure: Follow the 2D cell viability assay protocol for cell seeding and treatment.
-
Caspase Activity Measurement:
-
After the treatment period, equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize caspase activity to the number of viable cells or to a control protein.
-
Compare the caspase activity in combination-treated cells to single-agent and vehicle-treated cells.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the combination of this compound and cisplatin.
Caption: Experimental workflow for assessing this compound and cisplatin combination.
Conclusion
The combination of this compound and cisplatin presents a promising strategy to enhance the efficacy of platinum-based chemotherapy and overcome acquired resistance in cancers such as ovarian and cervical cancer.[2][4][5][6] The provided data, protocols, and diagrams offer a framework for researchers to further investigate this therapeutic approach. Future studies should aim to validate these findings in more complex in vivo models and explore the full potential of this combination therapy in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GW280264X
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, cell-permeable hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] These cell surface proteases, often referred to as sheddases, are key regulators of various cellular processes by cleaving and releasing the extracellular domains of a wide range of membrane-bound proteins, including growth factors, cytokines, receptors, and adhesion molecules. The inhibition of ADAM10 and ADAM17 by this compound can prevent the shedding of these surface proteins, leading to alterations in cell signaling, adhesion, and survival.
Flow cytometry is an indispensable tool for characterizing the effects of this compound on a single-cell level. This document provides detailed protocols for analyzing two key cellular processes affected by this compound treatment: the shedding of cell surface markers and the induction of apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro use of this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value |
| ADAM17 (TACE) | 8.0 nM[1][2] |
| ADAM10 | 11.5 nM[1][2] |
Table 2: Recommended In Vitro Working Concentrations
| Concentration | Application | Reference |
| 3 µM | Inhibition of ADAM10/17 in cancer cell lines (glioblastoma, ovarian, cervical) | [3][4][5] |
| 10 µM | Inhibition of ADAM17-mediated Mer shedding in macrophages | [6] |
| 0.1 - 3 µM | Inhibition of glioblastoma-initiating cell proliferation | [7] |
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of ADAM10 and ADAM17-mediated substrate shedding and its inhibition by this compound.
Caption: ADAM10/17 cleaves transmembrane proteins, releasing soluble ectodomains that trigger signaling. This compound inhibits this.
Experimental Protocols
Protocol 1: Analysis of Cell Surface Protein Shedding
This protocol is designed to quantify the effect of this compound on the surface expression of a specific ADAM10/17 substrate.
Experimental Workflow Diagram
Caption: Workflow for assessing the impact of this compound on cell surface protein levels via flow cytometry.
Materials:
-
Cell line expressing the ADAM10/17 substrate of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Non-enzymatic cell dissociation solution (e.g., EDTA-based)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated primary antibody specific for the ectodomain of the target protein
-
Isotype control antibody
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. b. Allow cells to adhere and grow overnight. c. Treat the cells with the desired concentration of this compound (e.g., 3 µM) or an equivalent volume of DMSO as a vehicle control.[3][4][5] d. Incubate for a predetermined time (e.g., 24-48 hours).[4]
-
Cell Harvesting: a. Carefully remove the culture medium. b. Wash the cells once with PBS. c. Add a non-enzymatic cell dissociation solution and incubate until cells detach. Avoid using trypsin, as it may cleave the surface protein of interest. d. Resuspend the cells in complete medium to neutralize the dissociation solution and transfer to a conical tube. e. Centrifuge at 300-400 x g for 5 minutes. f. Discard the supernatant and wash the cell pellet with cold PBS.
-
Antibody Staining: a. Resuspend the cell pellet in Flow Cytometry Staining Buffer. b. Aliquot approximately 1 x 10^6 cells into flow cytometry tubes. c. Add the fluorochrome-conjugated primary antibody or the corresponding isotype control at the manufacturer's recommended concentration. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL). b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on the live, single-cell population and comparing the Mean Fluorescence Intensity (MFI) of the target protein between this compound-treated and vehicle-treated cells. An increase in MFI in the treated cells indicates an inhibition of shedding.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is used to assess whether this compound induces apoptosis, either alone or in combination with another therapeutic agent.
Experimental Workflow Diagram
Caption: A stepwise guide for evaluating apoptosis in this compound-treated cells using Annexin V and PI staining.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Optional: Co-treatment agent (e.g., cisplatin)
-
PBS
-
Trypsin or other detachment solution
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a multi-well plate. b. After overnight adherence, treat cells with this compound, a co-treatment agent, their combination, or vehicle control. For example, pre-incubate with 3 µM this compound for 2 hours before adding cisplatin.[3] c. Incubate for a specified period (e.g., 48 hours).[3]
-
Cell Harvesting: a. Collect the culture supernatant, which contains floating (potentially apoptotic) cells, into a conical tube. b. Wash the adherent cells with PBS. c. Detach the adherent cells using trypsin or another appropriate method. d. Combine the detached cells with the supernatant collected in the previous step. e. Centrifuge the total cell suspension at 300-400 x g for 5 minutes. f. Discard the supernatant and wash the cells once with cold PBS.
-
Annexin V and PI Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples by flow cytometry immediately (within 1 hour). b. Differentiate the cell populations:
- Live cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive c. Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
Concluding Remarks
These protocols provide a robust framework for investigating the cellular effects of the ADAM10/17 inhibitor this compound using flow cytometry. Researchers can adapt these methods to their specific cell types and substrates of interest. Careful optimization of inhibitor concentration and incubation time is recommended for each experimental system to ensure reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. minervamedica.it [minervamedica.it]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
GW280264X stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of GW280264X. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent ADAM10 and ADAM17 inhibitor in your research.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental outcomes.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Stable at room temperature for short periods (e.g., during shipping)[1]. |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles[2]. |
| -20°C | 1 month | Use fresh, moisture-free DMSO for preparing stock solutions as moisture can reduce solubility[3]. |
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | ~100-125 mg/mL (~173.70-217.12 mM)[1][3][4][5][6] |
| In vivo Formulation (10% DMSO + 90% Corn Oil) | ≥ 2.08 mg/mL (3.61 mM)[1][6] |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Precipitation of this compound in solution.
-
Question: My this compound solution, especially the in vivo formulation, shows precipitation. What should I do?
-
Answer: Precipitation can occur if the compound is not fully dissolved or if the solvent properties change.
-
For DMSO stock solutions: Ensure you are using fresh, anhydrous DMSO. Moisture can decrease solubility[3]. Gentle warming (to 37°C) and sonication can aid in complete dissolution[1].
-
For in vivo formulations: Prepare the formulation by adding each solvent sequentially and ensuring the solution is clear before adding the next solvent[1]. If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound[1]. It is highly recommended to prepare in vivo working solutions fresh on the day of use[1].
-
Issue 2: Inconsistent or unexpected experimental results.
-
Question: I am observing high variability or unexpected outcomes in my experiments with this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the inhibitor's stability, preparation, and experimental setup.
-
Inhibitor Integrity: Ensure that the compound has been stored correctly according to the recommendations to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots[2].
-
Concentration Accuracy: Verify the calculations for your dilutions. For in vitro assays, ensure thorough mixing of the final working solution in the culture medium.
-
Off-Target Effects: While this compound is a potent inhibitor of ADAM10 and ADAM17, like many kinase inhibitors, off-target effects are possible, especially at higher concentrations. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Cell Line Specificity: The response to ADAM10/17 inhibition can be cell-type specific. The expression levels of ADAM10, ADAM17, and their substrates can vary between different cell lines, leading to different outcomes.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, dual inhibitor of the metalloproteinases ADAM10 and ADAM17 (also known as TACE)[7]. These enzymes are "sheddases" that cleave the extracellular domains of various cell surface proteins, releasing them from the cell surface. By inhibiting ADAM10 and ADAM17, this compound prevents the shedding of their substrates, thereby modulating signaling pathways involved in inflammation, cell proliferation, and immune responses[5][7].
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to the desired concentration, for example, 100 mg/mL[6]. The use of sonication may be necessary to fully dissolve the compound[6]. Store the stock solution in aliquots at -80°C for up to 6 months[7].
Q3: How do I prepare this compound for in vivo administration?
A3: A common formulation for intraperitoneal (i.p.) injection involves a two-step process. First, prepare a concentrated stock solution in DMSO. Then, for the working solution, dilute the DMSO stock in corn oil. A typical final formulation is 10% DMSO and 90% corn oil. Always add the DMSO stock to the corn oil and mix thoroughly to ensure a clear solution[1][6]. It is recommended to prepare the in vivo formulation fresh for each use[1].
Q4: What are the reported IC50 values for this compound?
A4: The IC50 values for this compound are approximately 8.0 nM for ADAM17 (TACE) and 11.5 nM for ADAM10[6][7].
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted for determining the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vivo Administration Protocol (Mouse Model)
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice, based on studies investigating its effects on spinal cord injury[1][6].
Materials:
-
This compound
-
Anhydrous DMSO
-
Corn oil
-
Sterile syringes and needles
Procedure:
-
Formulation Preparation (prepare fresh):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO[1].
-
To prepare the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a final concentration of 2.08 mg/mL in 10% DMSO/90% corn oil[1].
-
Mix thoroughly by vortexing to ensure a clear and homogenous solution.
-
-
Dosing:
-
A typical dosage used in studies is 100 µg/kg body weight[6].
-
Calculate the required volume for injection based on the animal's weight and the concentration of the working solution.
-
Administer the calculated volume via intraperitoneal (i.p.) injection.
-
-
Treatment Schedule:
Visualizations
Signaling Pathway of ADAM10/17 Inhibition by this compound
Caption: Inhibition of ADAM10/17 by this compound prevents substrate shedding.
Experimental Workflow for In Vitro Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ADAM17 inhibitor | CAS 866924-39-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation [mdpi.com]
Potential off-target effects of GW280264X
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GW280264X, a potent dual inhibitor of ADAM10 and ADAM17.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a hydroxamate-based inhibitor that potently and competitively blocks the catalytic activity of two metalloproteinases: A Disintegrin and Metalloproteinase 10 (ADAM10) and A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] By inhibiting these enzymes, this compound prevents the ectodomain shedding of a wide variety of cell surface proteins, thereby modulating critical signaling pathways.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound are the inhibition of ADAM10 and ADAM17. This leads to the reduced shedding of their substrates, which include ligands for the Epidermal Growth Factor Receptor (EGFR) and Notch receptors.[2][3] Consequently, this compound can modulate signaling pathways that are crucial for cell proliferation, differentiation, and migration.
Q3: What are the potential off-target effects of this compound?
A3: As a hydroxamate-based inhibitor, this compound has the potential for off-target effects due to the structural similarities in the active sites of other metalloproteinases. While specific broad-panel screening data for this compound is not extensively published, inhibitors of this class are known to potentially interact with other Matrix Metalloproteinases (MMPs). Researchers should be aware of the possibility of unintended inhibition of other metalloproteinases, which could lead to confounding experimental results.
Q4: How can I minimize the risk of misinterpreting data due to off-target effects?
A4: To minimize the risk of data misinterpretation, it is crucial to include appropriate controls in your experiments. This can include using a structurally distinct inhibitor with a similar on-target profile, employing genetic knockdown (e.g., siRNA or CRISPR) of ADAM10 and ADAM17 to validate phenotypic observations, and performing rescue experiments. Additionally, conducting counter-screening against a panel of related proteases can help to identify potential off-target interactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype Observed | The observed phenotype may be due to off-target effects of this compound on other proteases or signaling pathways. | 1. Validate with a secondary inhibitor: Use a different, structurally unrelated inhibitor of ADAM10/17 to see if the phenotype is reproducible. 2. Genetic knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce the expression of ADAM10 and/or ADAM17 and observe if the phenotype is recapitulated. 3. Dose-response curve: Perform a dose-response experiment. On-target effects should typically occur at concentrations consistent with the IC50 values for ADAM10 and ADAM17. Effects observed only at much higher concentrations are more likely to be off-target. |
| Variability in Experimental Results | Inconsistent results could be due to issues with compound stability, solubility, or experimental setup. | 1. Freshly prepare solutions: this compound solutions should be prepared fresh for each experiment from a frozen stock to avoid degradation. 2. Confirm solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting into your experimental medium. 3. Standardize cell conditions: Ensure cell density, passage number, and serum concentrations are consistent across experiments, as these can influence ADAM activity. |
| No Effect Observed at Expected Concentrations | The lack of an effect could be due to low enzymatic activity in your specific cell model or issues with the inhibitor itself. | 1. Confirm ADAM10/17 expression and activity: Use Western blot or an activity assay to confirm that your cells express active forms of ADAM10 and ADAM17. 2. Verify inhibitor activity: Test the inhibitor in a well-characterized positive control cell line known to have high ADAM10/17 activity. 3. Check for substrate presence: Ensure that the specific substrate you are monitoring is expressed in your cell line and is known to be shed by ADAM10 or ADAM17. |
Quantitative Data
While a comprehensive off-target screening panel for this compound is not publicly available, the following table summarizes its known on-target potency. Researchers should consider that hydroxamate-based inhibitors can have broader specificity.
| Target | IC50 (nM) | Reference |
| ADAM17 (TACE) | 8.0 | [1] |
| ADAM10 | 11.5 | [1] |
Signaling Pathways
This compound primarily impacts the EGFR and Notch signaling pathways by inhibiting the shedding of their respective ligands and receptors.
Experimental Protocols
Protocol 1: General Workflow for Identifying Off-Target Effects
This workflow provides a general framework for investigating the potential off-target effects of this compound.
Detailed Methodologies
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a compound within a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble ADAM10 and ADAM17 (and any suspected off-targets) at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
2. Affinity Purification Coupled with Mass Spectrometry (AP-MS)
This technique is used to identify the direct binding partners of a compound from a complex protein lysate.
-
Probe Synthesis: Synthesize a derivative of this compound that is immobilized on a solid support (e.g., agarose beads) via a linker.
-
Lysate Incubation: Incubate the immobilized this compound with a cell lysate. Proteins that bind to the compound will be captured on the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Competitive Binding: To increase confidence in the identified binders, perform a competitive binding experiment where the lysate is pre-incubated with free this compound before incubation with the immobilized compound. True binders will show reduced binding to the beads in the presence of the free compound.
3. Broad-Spectrum Protease/Kinase Screening
To assess the selectivity of this compound, it can be screened against a panel of purified proteases, particularly other MMPs and ADAM family members, and a panel of kinases.
-
Assay Principle: These are typically in vitro assays that measure the enzymatic activity of a purified enzyme in the presence of varying concentrations of the inhibitor.
-
Data Output: The results are usually expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Interpretation: Comparing the IC50 values for on-targets (ADAM10/17) with those for other enzymes in the panel provides a quantitative measure of the inhibitor's selectivity. A significantly higher IC50 for other enzymes indicates good selectivity.
References
How to minimize GW280264X toxicity in cell lines
Welcome to the technical support center for GW280264X. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in cell lines while minimizing potential toxicity.
I. Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Solution(s) |
| High cell death observed even at low concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. | - Prepare a high-concentration stock solution of this compound in the solvent and then dilute it in cell culture media to the final working concentration. - Ensure the final solvent concentration in the culture media is minimal and non-toxic to the cells. Run a solvent-only control to assess its effect. |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. - Start with a low concentration (e.g., 0.1 µM) and titrate up to find the desired inhibitory effect without excessive cell death.[1] | |
| Incorrect Compound Handling: Improper storage or handling can lead to degradation or contamination of the compound. | - Store the this compound stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] - Prepare fresh working solutions from the stock for each experiment. | |
| Inconsistent or unexpected experimental results. | Off-Target Effects: this compound is a dual inhibitor of ADAM10 and ADAM17, and its effects may not be solely due to the inhibition of the intended target.[2] | - Include a specific ADAM10 inhibitor (e.g., GI254023X) as a control to differentiate the effects of ADAM10 inhibition from ADAM17 inhibition.[3] - Consider using siRNA-mediated knockdown of ADAM10 and/or ADAM17 to validate the pharmacological inhibitor's effects. |
| Variability in Assay Performance: The choice of cytotoxicity assay can influence the observed IC50 values and results.[4] | - Use multiple, mechanistically different assays to assess cell viability and toxicity (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue). - Ensure consistent experimental conditions, such as cell seeding density and incubation times. | |
| Difficulty dissolving the compound. | Poor Solubility: this compound may have limited solubility in aqueous solutions. | - Prepare a stock solution in an appropriate organic solvent like DMSO or ethanol before diluting in culture medium. - Gentle warming or sonication may aid in the dissolution of the compound in the solvent.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, mixed metalloproteinase inhibitor that targets both A Disintegrin and Metalloproteinase 10 (ADAM10) and Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1] It blocks the "shedding" of the extracellular domains of various cell surface proteins, thereby interfering with downstream signaling pathways involved in cell proliferation, survival, and inflammation.[5]
Q2: What are the IC50 values for this compound?
A2: The half-maximal inhibitory concentrations (IC50) for this compound are approximately 8.0 nM for ADAM17 (TACE) and 11.5 nM for ADAM10.[1]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A common starting concentration for in vitro experiments is in the low micromolar range. For example, studies have used concentrations of 0.1, 1, and 3 µM in glioblastoma-initiating cells.[1] One study identified 10 µM as an optimal concentration without toxic effects in MS1, Raw264.7, and primary murine macrophages.[6][7] However, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How can I assess the toxicity of this compound in my cell line?
A4: Several assays can be used to evaluate the cytotoxicity of this compound:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[9]
-
Cell Cycle Analysis: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle, which can be affected by cytotoxic agents.[10][11]
Q5: Are there known off-target effects of this compound?
A5: Yes, the primary "off-target" consideration is its dual inhibition of both ADAM10 and ADAM17.[2] To dissect the specific roles of each enzyme, it is recommended to use a more selective ADAM10 inhibitor, such as GI254023X, in parallel experiments.[3]
III. Quantitative Data Summary
The following table summarizes the reported concentrations and effects of this compound in various cell lines.
| Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |
| Glioblastoma-initiating cells (GS-7) | 0.1, 1, and 3 µM | 48 hours | Inhibition of proliferation | [1] |
| Cervical cancer cell lines (C33A, CaSki, SIHA) | 3 µM | 48 hours | Sensitization to cisplatin treatment | [3] |
| MS1, Raw264.7, primary murine macrophages | 10 µM | Not specified | Optimal concentration without toxic effects | [6][7] |
IV. Experimental Protocols
A. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[12]
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a solvent control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.
B. Annexin V/PI Apoptosis Assay
This protocol is based on standard flow cytometry procedures for apoptosis detection.[2][9][13][14][15]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
V. Visualizations
Signaling Pathways
Caption: ADAM10/17 signaling pathways inhibited by this compound.
Experimental Workflow
Caption: General workflow for assessing this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. minervamedica.it [minervamedica.it]
- 8. broadpharm.com [broadpharm.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. goldbio.com [goldbio.com]
- 13. immunostep.com [immunostep.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bdbiosciences.com [bdbiosciences.com]
Optimizing GW280264X dosage for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GW280264X in long-term studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term application of this compound.
Issue 1: Diminished Efficacy Over Time
-
Symptom: Initial potent inhibition of ADAM10/17 activity is observed, but the effect wanes over the course of a long-term in vivo or in vitro study.
-
Potential Causes:
-
Metabolic Instability: this compound, being a hydroxamate-based inhibitor, may be susceptible to in vivo metabolism, including hydrolysis or O-glucuronidation, which can lead to a decreased effective concentration.
-
Compound Degradation: The stability of the compound in the chosen formulation and storage conditions may be insufficient for long-term studies.
-
Development of Resistance: In cellular models, prolonged exposure to an inhibitor can sometimes lead to compensatory mechanisms or the selection of resistant cell populations.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Analyze the stock solution and working solutions for degradation products using techniques like HPLC-MS.
-
Ensure proper storage of stock solutions (e.g., -80°C for long-term storage) and prepare fresh working solutions for in vivo experiments.[1]
-
-
Pharmacokinetic Analysis:
-
If feasible, conduct a pilot pharmacokinetic study to determine the half-life of this compound in your specific animal model and administration route. This will inform the optimal dosing frequency.
-
-
Adjust Dosing Regimen:
-
Based on stability and pharmacokinetic data, consider increasing the dosing frequency or employing a sustained-release formulation.
-
-
Investigate Resistance Mechanisms:
-
In in vitro studies, perform washout experiments to see if the effect is reversible.
-
Analyze target protein expression (ADAM10/17) and downstream signaling pathways to check for compensatory upregulation.
-
-
Issue 2: Poor Solubility and Formulation Instability in Long-Term In Vivo Studies
-
Symptom: Precipitation or phase separation is observed in the vehicle during preparation or over time, leading to inconsistent dosing and reduced bioavailability.
-
Potential Causes:
-
Hydrophobicity of this compound: The compound is inherently poorly soluble in aqueous solutions.
-
Vehicle Incompatibility: The chosen vehicle may not be suitable for maintaining the solubility and stability of this compound for the duration of the study. A 10% DMSO in 90% corn oil formulation is suggested for use within half a month.[1]
-
-
Troubleshooting Steps:
-
Optimize Vehicle Composition:
-
For intraperitoneal injections, a common formulation is 10% DMSO in corn oil.[1] Ensure the DMSO is of high quality and anhydrous to minimize precipitation.
-
For other routes, extensive formulation development may be necessary.
-
-
Consider Advanced Formulation Strategies:
-
For studies exceeding two weeks, consider encapsulating this compound in a delivery system to improve solubility and provide sustained release.[1] Options include:
-
Polymeric Micelles: These can enhance the solubility of hydrophobic drugs.
-
PLGA (Poly(lactic-co-glycolic acid)) Nanoparticles: PLGA is biodegradable and can provide controlled release.
-
-
-
Fresh Preparation:
-
Always prepare the working solution fresh on the day of dosing to minimize the risk of precipitation.[1]
-
-
Sonication:
-
Gentle sonication can aid in the dissolution of the compound during preparation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for a long-term in vivo study with this compound?
A1: A previously reported effective dose in a one-week in vivo study in mice was 100 µg/kg, administered daily via intraperitoneal injection.[2] This serves as a good starting point. However, for long-term studies, it is crucial to perform a dose-response study to determine the minimum effective dose that maintains target inhibition over time while minimizing potential toxicity.
Q2: How can I monitor the efficacy of this compound in a long-term study?
A2: The most direct method is to measure the shedding of known ADAM10 and ADAM17 substrates. This can be done by:
-
ELISA: Quantify the levels of soluble forms of substrates like TNF-α, IL-6R, or ULBP2 in plasma (in vivo) or cell culture supernatant (in vitro).
-
Flow Cytometry: Measure the cell surface expression of ADAM10/17 substrates. Inhibition of shedding will lead to an accumulation of the substrate on the cell surface.
-
Western Blot: Analyze downstream signaling pathways affected by ADAM10/17 activity, such as the EGFR/ERK pathway.
Q3: What are the known off-target effects or toxicities associated with long-term ADAM10/17 inhibition?
A3: While specific long-term toxicity data for this compound is limited in the public domain, broad-spectrum metalloproteinase inhibitors have been associated with side effects in clinical trials. Potential concerns for long-term studies include:
-
Musculoskeletal Issues: Some metalloproteinase inhibitors have been linked to joint stiffness and pain.
-
Immune Modulation: As ADAM10 and ADAM17 are involved in immune regulation, long-term inhibition could potentially alter immune responses.
-
General Health Monitoring: It is essential to monitor animal health closely throughout the study, including body weight, food and water intake, and general behavior. Regular histological analysis of major organs at the end of the study is recommended.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, dual inhibitor of the metalloproteinases ADAM10 (A Disintegrin and Metalloproteinase Domain 10) and ADAM17 (also known as TACE, Tumor Necrosis Factor-α Converting Enzyme).[2][3] It blocks the "shedding" of the extracellular domains of numerous cell surface proteins, thereby inhibiting the activation of several signaling pathways.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Reference |
| ADAM17 | 8.0 | [2] |
| ADAM10 | 11.5 | [2] |
Table 2: Summary of Reported Experimental Dosages for this compound
| Study Type | Model System | Concentration/Dosage | Duration | Reference |
| In Vitro | Glioblastoma-initiating cells | 3 µM | 48 hours | [4] |
| In Vitro | Cervical cancer spheroids | 3 µM | 48 hours | [5] |
| In Vitro | Macrophage and endothelial cells | 10 µM | Up to 6 hours | [6] |
| In Vivo | C57BL/6 mice (spinal cord injury) | 100 µg/kg (i.p.) | 7 days (daily) | [2] |
Experimental Protocols
Protocol 1: In Vitro Determination of Optimal this compound Concentration
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3] Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). For long-term studies, a time-course experiment is recommended.
-
Endpoint Analysis:
-
Cytotoxicity Assay: Perform an MTT or similar assay to determine the concentration at which this compound becomes cytotoxic to the cells.
-
Efficacy Assay: Collect the cell culture supernatant and/or cell lysate. Analyze for the shedding of a relevant ADAM10/17 substrate (e.g., sULBP2) by ELISA or for changes in cell surface marker expression by flow cytometry.
-
-
Data Analysis: Plot the concentration of this compound against the measured effect (e.g., % inhibition of shedding) to determine the EC₅₀. For long-term studies, the optimal concentration should be the lowest dose that provides sustained inhibition without significant cytotoxicity.
Protocol 2: Long-Term In Vivo Dosing and Monitoring
-
Animal Model: Use an appropriate animal model for your research question. C57BL/6 mice have been used in previous studies.[2]
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a 10% DMSO in corn oil formulation.[1]
-
Prepare the dosing solution fresh each day.
-
-
Dose-Finding Study:
-
Based on the literature, start with a dose of 100 µg/kg.[2]
-
Include several dose groups (e.g., 10, 50, 100, 200 µg/kg) and a vehicle control group.
-
Administer the compound daily via intraperitoneal injection for a pilot period (e.g., 2 weeks).
-
Monitor animal health daily.
-
At the end of the pilot study, collect blood and tissue samples to assess target engagement (e.g., by measuring a relevant biomarker in plasma) and to check for any signs of toxicity.
-
-
Long-Term Study:
-
Based on the results of the dose-finding study, select the optimal dose for the long-term experiment.
-
Continue with the established dosing regimen for the full duration of the study.
-
Implement a regular monitoring schedule for animal health and, if possible, for biomarkers of efficacy.
-
-
Terminal Endpoint Analysis:
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage.
References
Duration of GW280264X efficacy in vitro vs in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GW280264X, a potent dual inhibitor of ADAM10 and ADAM17 metalloproteinases. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of efficacy data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a hydroxamate-based inhibitor that potently blocks the enzymatic activity of two members of the A Disintegrin and Metalloproteinase (ADAM) family: ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1] By inhibiting these "sheddases," this compound prevents the cleavage and release of the extracellular domains of various membrane-bound proteins, including cytokines, growth factors, and their receptors.[2]
Q2: What is the key difference in the duration of this compound efficacy between in vitro and in vivo settings?
A2: The efficacy of this compound has been observed to be shorter in in vitro experiments compared to in vivo studies. One study reported that its effect in preventing Mer shedding lasted for approximately 6 hours in vitro, whereas a single intraperitoneal injection in a mouse model of peritonitis remained effective for at least 24 hours.[3] This difference is likely due to factors such as metabolic clearance and inhibitor stability in cell culture media versus the physiological environment of a living organism.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of 100 mg/mL (173.70 mM).[3][5] It is insoluble in water and ethanol.[1] For in vivo applications, a common formulation involves preparing a stock solution in DMSO and then diluting it in corn oil.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ADAM17/TACE) | 8.0 nM | Enzyme Assay | [1][3] |
| IC50 (ADAM10) | 11.5 nM | Enzyme Assay | [1][3] |
| Effective Concentration | 0.1, 1, and 3 µM | Glioblastoma-initiating cells (GS-7) | [3] |
| Incubation Time | 48 hours | Glioblastoma-initiating cells (GS-7) | [3] |
| Duration of Efficacy | ~6 hours | Murine Macrophages (inhibition of Mer shedding) | [3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Administration Route | Dosing Schedule | Reference |
| Effective Dosage | 100 µg/kg | C57BL/6 mice (Spinal Cord Injury) | Intraperitoneal (i.p.) | Daily for one week | [3] |
| Duration of Efficacy | At least 24 hours | Mouse model of peritonitis | Intraperitoneal (i.p.) | Single injection | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10 µM). Include a vehicle control (DMSO diluted to the highest concentration used for the compound).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice.
-
Compound Formulation: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). For a final injection volume of 100 µL per 20g mouse and a dosage of 100 µg/kg, the stock solution can be diluted in a suitable vehicle like corn oil. A common formulation is 10% DMSO and 90% corn oil.[5] Ensure the final solution is clear and homogenous; warming and sonication can aid dissolution.[5] Prepare the working solution fresh on the day of use.[5]
-
Animal Handling: Acclimatize the mice to the experimental conditions. Weigh each mouse to determine the precise injection volume.
-
Injection: Restrain the mouse properly and administer the this compound formulation via intraperitoneal (i.p.) injection using a 27-gauge needle.
-
Monitoring: Monitor the animals regularly for any adverse effects according to your institution's animal care and use committee guidelines.
-
Study Endpoint: Proceed with the experimental endpoint as planned (e.g., tissue collection, behavioral analysis).
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low in vitro efficacy or shorter than expected duration | 1. Inhibitor Degradation: this compound may not be stable in culture medium for extended periods. 2. Cellular Efflux: Cells may actively pump out the inhibitor. 3. High Cell Density: A high number of cells may metabolize the inhibitor more rapidly. | 1. Replenish the medium with fresh inhibitor at regular intervals (e.g., every 6-12 hours). 2. Consider using cell lines with lower expression of efflux pumps or co-administering an efflux pump inhibitor. 3. Optimize cell seeding density. |
| Precipitation of this compound in culture medium | Poor Solubility: The final concentration of DMSO in the culture medium may be too low to maintain solubility. | Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%) while being sufficient to keep the compound in solution. Perform a solubility test at the highest concentration before treating the cells. |
| Inconsistent in vivo results | 1. Improper Formulation: The inhibitor may not be fully dissolved or may have precipitated out of the vehicle. 2. Variable Injection Technique: Inconsistent i.p. injection can lead to variable absorption. 3. Metabolic Differences: Individual animal metabolism can vary. | 1. Ensure the formulation is prepared correctly and is homogenous before each injection. Sonication or warming might be necessary.[5] 2. Ensure consistent and proper i.p. injection technique for all animals. 3. Increase the number of animals per group to account for biological variability. |
| Off-target effects observed | Inhibition of other metalloproteinases: While potent against ADAM10 and ADAM17, high concentrations may inhibit other related enzymes. | Use the lowest effective concentration of this compound determined from dose-response experiments. Consider using a more specific inhibitor for ADAM10 (e.g., GI254023X) as a control to delineate the specific effects of ADAM17 inhibition. |
Visualizations
Caption: Inhibition of the ADAM17 signaling pathway by this compound.
Caption: A typical workflow for assessing this compound efficacy in vitro.
Caption: Logical relationship of this compound efficacy duration.
References
Technical Support Center: Non-specific Binding of Hydroxamate Inhibitors like GW280264X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of hydroxamate inhibitors, with a specific focus on GW280264X.
Troubleshooting Guides
This section addresses common issues encountered during experiments with hydroxamate inhibitors.
| Problem | Possible Cause | Suggested Solution |
| High background signal in enzyme activity assay | 1. Autohydrolysis of the substrate. 2. Contamination of reagents with other proteases. 3. Non-specific binding of the inhibitor or substrate to the plate. | 1. Run a substrate-only control to measure the rate of autohydrolysis and subtract this from all readings. 2. Use high-purity reagents and sterile techniques. Include a control with a broad-spectrum protease inhibitor cocktail. 3. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). |
| Inconsistent IC50 values for this compound | 1. Variability in inhibitor concentration due to improper storage or handling. 2. Cell-based assays: Differences in cell density, passage number, or metabolic activity. 3. Assay conditions (e.g., incubation time, temperature, pH) not standardized. | 1. Aliquot the inhibitor upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] 2. Standardize cell seeding density and use cells within a consistent passage number range. Monitor cell health and viability. 3. Ensure all assay parameters are consistent across experiments. |
| Low or no inhibitory activity observed | 1. Inactive inhibitor due to degradation. 2. Incorrect assay setup or choice of substrate. 3. Target enzyme is not active. | 1. Verify the integrity of the inhibitor using a fresh stock or by an alternative analytical method. 2. Confirm the substrate is appropriate for the target enzyme and that the assay conditions are optimal for enzyme activity. 3. Run a positive control with a known active enzyme and a known potent inhibitor to validate the assay system. |
| Observed cell toxicity at expected therapeutic concentrations | 1. Off-target effects of the hydroxamate inhibitor. 2. Non-specific binding leading to unintended cellular consequences. 3. Solvent (e.g., DMSO) toxicity at higher concentrations. | 1. Perform counter-screening against other metalloproteinases or relevant off-targets. Consider using a more specific inhibitor if available. 2. Include control experiments to assess the non-specific effects of the compound, such as using a structurally similar but inactive analog. 3. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action for hydroxamate inhibitors like this compound?
A1: Hydroxamate inhibitors function primarily by chelating the zinc ion within the active site of metalloproteinases. The hydroxamic acid moiety (-CONHOH) acts as a bidentate ligand, binding to the catalytic zinc (II) ion, which is essential for the enzyme's catalytic activity. This binding is typically reversible and competitive with the substrate.
Q2: What are the main targets of this compound?
A2: this compound is a potent, mixed inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1]
Experimental Design & Protocols
Q3: How can I minimize non-specific binding of this compound in my cell-based assays?
A3: To minimize non-specific binding, it is recommended to include a low concentration of a non-ionic detergent, such as Tween-20 (around 0.01-0.05%), in your assay buffer. Additionally, including a carrier protein like bovine serum albumin (BSA) can help to block non-specific binding sites on plasticware and cellular membranes.
Q4: What are appropriate negative and positive controls for an experiment using this compound?
A4:
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same final concentration as the inhibitor.
-
An inactive epimer or a structurally similar compound known to be inactive against ADAM10/17.
-
-
Positive Controls:
-
A known substrate of ADAM10/17 to demonstrate enzyme activity.
-
For cell-based assays, a stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA) that is known to induce shedding by ADAM17.
-
Data Interpretation
Q5: I see a discrepancy between the IC50 value of this compound in my biochemical assay versus my cell-based assay. What could be the reason?
A5: Discrepancies between biochemical and cell-based IC50 values are common. Several factors can contribute to this:
-
Cell permeability: The inhibitor may have poor penetration across the cell membrane.
-
Efflux pumps: Cells may actively transport the inhibitor out.
-
Protein binding: The inhibitor can bind to proteins in the cell culture medium or intracellularly, reducing its effective free concentration.
-
Metabolism: The inhibitor may be metabolized by the cells into a less active form.
-
Cellular complexity: In a cellular context, the target enzyme's activity is influenced by its localization, interaction with other proteins, and the presence of endogenous substrates and inhibitors.
Q6: How can I confirm that the observed effect of this compound is due to the inhibition of ADAM10 or ADAM17 and not an off-target effect?
A6: To confirm on-target activity, you can perform several experiments:
-
Use a more specific inhibitor: Compare the effects of this compound with a highly specific inhibitor for either ADAM10 (e.g., GI254023X) or ADAM17, if available.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ADAM10 or ADAM17 and observe if the effect of this compound is diminished.
-
Rescue experiment: In a knockdown/knockout background, express a resistant mutant of the target enzyme to see if the inhibitor's effect is reversed.
-
Substrate cleavage analysis: Measure the shedding of known specific substrates for ADAM10 (e.g., CDH1) and ADAM17 (e.g., TNF-α) in the presence of the inhibitor.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) |
| ADAM17 (TACE) | 8.0[1] |
| ADAM10 | 11.5[1] |
Experimental Protocols
Metalloproteinase Activity Assay (Fluorogenic Substrate)
This protocol describes a general method for measuring the activity of ADAM10 or ADAM17 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM10 or ADAM17
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 for ADAM10/17)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle (Assay Buffer with DMSO).
-
Add 25 µL of the recombinant enzyme solution (e.g., 5 nM final concentration) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell-Based Shedding Assay
This protocol outlines a method to assess the effect of this compound on the shedding of a cell surface protein.
Materials:
-
Cells expressing the target of interest (e.g., HEK293 cells overexpressing a known ADAM10/17 substrate)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) for stimulating ADAM17 activity (optional)
-
ELISA kit for the shed ectodomain of the substrate protein
-
96-well tissue culture plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and reach 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.
-
(Optional) Stimulate the cells with PMA (e.g., 100 nM) for 30-60 minutes to induce shedding.
-
Collect the conditioned medium from each well.
-
Centrifuge the collected medium to remove any detached cells.
-
Quantify the amount of the shed ectodomain in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the concentration of the shed ectodomain against the inhibitor concentration to determine the effect of this compound.
Visualizations
Caption: Inhibition of ADAM10/17 by this compound blocks substrate shedding.
Caption: General workflow for inhibitor testing.
Caption: A logical approach to troubleshooting experimental issues.
References
Technical Support Center: GW280264X in Cancer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with GW280264X in cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1] Its primary mechanism of action is the inhibition of the sheddase activity of these enzymes, preventing the cleavage and release of the extracellular domains of various cell surface proteins. This modulation can impact cancer cell proliferation, migration, and sensitivity to other treatments.
Q2: We are observing a lack of efficacy or a weaker than expected anti-cancer effect with this compound in our in vitro/in vivo models. What are the potential reasons?
Several factors could contribute to a perceived lack of efficacy:
-
Cell Line Specificity: The dependence of a cancer cell line on ADAM10/17 signaling can vary significantly. Some cell lines may not rely heavily on the pathways modulated by these sheddases for their growth and survival.
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to bypass the inhibition of ADAM10/17.[2][3][4]
-
Experimental Conditions: Suboptimal drug concentration, treatment duration, or issues with drug stability can lead to reduced efficacy.
-
Tumor Microenvironment: In in vivo models, the tumor microenvironment can influence the drug's effectiveness.[2]
Q3: We have observed an unexpected increase in cell proliferation or invasion in a specific cancer cell line upon treatment with this compound. Is this a known phenomenon?
While this compound is generally expected to have anti-tumor effects, the role of ADAM17 in cancer is complex and can be context-dependent.[5][6] A paradoxical pro-tumorigenic effect, though not widely reported for this compound specifically, is theoretically possible due to the vast number of substrates cleaved by ADAM17. For instance, ADAM17 can cleave both pro- and anti-tumorigenic molecules. The net effect of its inhibition would depend on the specific substrate profile of the cancer cells and the tumor microenvironment. It is also possible that in certain contexts, the inhibition of shedding of a particular receptor could lead to its accumulation on the cell surface and paradoxical signaling.
Q4: What are the known off-target effects and potential toxicities associated with this compound and similar broad-spectrum metalloproteinase inhibitors?
Broad-spectrum metalloproteinase inhibitors, particularly early-generation hydroxamate-based compounds, have been associated with off-target effects and toxicities in clinical trials, including musculoskeletal and liver toxicities.[5] While this compound is more specific for ADAM10/17, the potential for off-target effects should be considered, especially at higher concentrations. A notable adverse event observed with a similar dual ADAM10/17 inhibitor (INCB7839) in clinical trials was deep vein thrombosis.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Drug Stability and Handling | - Prepare fresh stock solutions of this compound in DMSO regularly. Store at -20°C or -80°C for long-term stability. - Minimize freeze-thaw cycles. - Ensure complete solubilization of the compound before adding to culture media. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers and confluency at the time of treatment. - Regularly test for mycoplasma contamination. |
| Assay Variability | - Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. - Include appropriate positive and negative controls in every experiment. |
Issue 2: Unexpected cytotoxicity in non-cancerous cell lines or in vivo models.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a dose-response curve to determine the optimal concentration with minimal toxicity to control cells. - Consider using a more specific inhibitor for either ADAM10 or ADAM17 if the target of interest is known. |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for the specific cell lines used. |
| In Vivo Toxicity | - Closely monitor animal health for signs of toxicity. - Consider alternative dosing schedules or routes of administration. - Perform histological analysis of major organs to assess for any pathological changes. |
Issue 3: Development of resistance to this compound over time.
| Potential Cause | Troubleshooting Steps |
| Activation of Compensatory Pathways | - Analyze treated cells for changes in the expression and activation of key signaling molecules (e.g., via Western blot, RT-qPCR, or proteomic analysis) to identify potential bypass mechanisms.[2] - Consider combination therapies to target these compensatory pathways. |
| Altered Drug Efflux | - Investigate the expression of ATP-binding cassette (ABC) transporters, which can pump drugs out of the cell.[4] |
| Clonal Selection | - Perform single-cell cloning to isolate and characterize resistant populations. |
Data Presentation
Table 1: In Vitro IC₅₀ Values for this compound
| Target | IC₅₀ (nM) |
| ADAM17 (TACE) | 8.0 |
| ADAM10 | 11.5 |
Data sourced from MedchemExpress.[1]
Table 2: Example In Vitro Experimental Parameters for this compound
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Glioblastoma-initiating cells | Glioblastoma | 3 | 48 hours | Increased susceptibility to NK cell-mediated lysis | (Wolpert et al., 2014) |
| C33A, CaSki, SIHA | Cervical Cancer | 3 | 96 hours | Increased cytotoxic effect of cisplatin | (Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids, n.d.)[7] |
Experimental Protocols
General Protocol for In Vitro Treatment of Adherent Cancer Cells with this compound
-
Cell Seeding: Plate cancer cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Drug Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), protein analysis (e.g., Western blot), or gene expression analysis (e.g., RT-qPCR).
Mandatory Visualizations
Caption: Simplified signaling pathways modulated by ADAM17 and inhibited by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GW280264X and GI254023X for ADAM10/17 Inhibition in Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of research targeting A Disintegrin and Metalloproteinase (ADAM) enzymes, the selection of a potent and specific inhibitor is critical for elucidating biological pathways and for the development of novel therapeutics. This guide provides an in-depth, objective comparison of two widely used inhibitors: GW280264X, a dual inhibitor of ADAM10 and ADAM17, and GI254023X, a selective inhibitor of ADAM10. This comparison is supported by experimental data to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Differences and Performance Metrics
This compound and GI254023X are both potent metalloproteinase inhibitors, yet they exhibit distinct selectivity profiles for ADAM10 and ADAM17, two closely related sheddases involved in a multitude of physiological and pathological processes.
| Inhibitor | Target(s) | IC50 for ADAM10 | IC50 for ADAM17 (TACE) | Key Characteristics |
| This compound | ADAM10 and ADAM17 | 11.5 nM[1][2] | 8.0 nM[1][2] | Dual inhibitor with similar potency against both ADAM10 and ADAM17. |
| GI254023X | ADAM10 (selective) | 5.3 nM[3] | 541 nM[3] | Highly selective for ADAM10, with over 100-fold greater potency compared to ADAM17.[3] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and are indicative of the inhibitor's potency.
Delving Deeper: Mechanism of Action and Cellular Effects
This compound , as a dual inhibitor, is a valuable tool for studying the combined roles of ADAM10 and ADAM17 in biological processes. Its equipotent inhibition allows for the broad blockade of shedding events mediated by both proteases. This can be particularly useful in contexts where both enzymes are implicated or when the specific contributor to a shedding event is unknown. For instance, studies have shown that this compound can effectively inhibit the shedding of substrates cleaved by both ADAM10 and ADAM17.[2]
GI254023X , in contrast, offers a more targeted approach. Its high selectivity for ADAM10 makes it an ideal tool for dissecting the specific functions of this protease. Researchers can use GI254023X to investigate ADAM10-mediated processes with minimal confounding effects from ADAM17 inhibition. This selectivity is crucial for attributing a particular biological outcome to the activity of ADAM10. For example, GI254023X has been used to demonstrate the specific role of ADAM10 in the constitutive shedding of certain cell surface proteins.[3]
Signaling Pathways Under Investigation
The differential inhibition of ADAM10 and ADAM17 by these compounds allows for the targeted investigation of distinct signaling pathways.
ADAM10 and the Notch Signaling Pathway: ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling.[4][5][6] This pathway is fundamental in regulating cell fate decisions, proliferation, and differentiation. Inhibition of ADAM10 by GI254023X can be used to probe the consequences of impaired Notch signaling in various biological contexts.
Caption: ADAM10-mediated Notch signaling pathway and the inhibitory action of GI254023X.
ADAM17 and the EGFR Signaling Pathway: ADAM17, also known as TACE (TNF-α converting enzyme), is a key sheddase for a wide range of substrates, including ligands of the Epidermal Growth Factor Receptor (EGFR).[7][8] By cleaving and releasing EGFR ligands such as TGF-α and amphiregulin, ADAM17 activates EGFR signaling, which plays a crucial role in cell proliferation, survival, and migration. This compound, by inhibiting ADAM17, can be utilized to study the downstream effects of blocking this activation pathway.
Caption: ADAM17-mediated EGFR ligand shedding and the inhibitory action of this compound.
Experimental Protocols
To aid in the practical application of these inhibitors, we provide detailed methodologies for key experiments.
In Vitro Fluorogenic Substrate Assay for ADAM10/17 Activity
This protocol describes a method to determine the enzymatic activity of recombinant ADAM10 or ADAM17 and to assess the potency of inhibitors.
Caption: Workflow for an in vitro fluorogenic substrate assay to determine ADAM10/17 activity.
Materials:
-
Recombinant human ADAM10 or ADAM17
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound and GI254023X
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and GI254023X in Assay Buffer.
-
Add 50 µL of the diluted inhibitors to the wells of the 96-well plate. Include wells with Assay Buffer alone as a no-inhibitor control.
-
Add 25 µL of a solution containing recombinant ADAM10 or ADAM17 to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., excitation at 340 nm, emission at 420 nm) at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Shedding Assay using ELISA
This protocol outlines a method to measure the shedding of a specific cell surface protein in response to treatment with ADAM inhibitors.
Materials:
-
Cells expressing the substrate of interest (e.g., HEK293 cells transfected with an alkaline phosphatase (AP)-tagged substrate)
-
Cell culture medium and supplements
-
This compound and GI254023X
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus for shedding
-
ELISA kit for the shed ectodomain or AP substrate detection reagents
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium containing various concentrations of this compound or GI254023X. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitors for a predetermined time (e.g., 1-2 hours).
-
To stimulate shedding, add a stimulus such as PMA to the wells (optional, for studying induced shedding).
-
Incubate for an appropriate time to allow for substrate shedding (e.g., 1-4 hours).
-
Collect the conditioned medium from each well.
-
Quantify the amount of the shed ectodomain in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.[9][10][11] If using an AP-tagged substrate, the AP activity in the supernatant can be measured using a suitable substrate.
-
(Optional) Lyse the cells and measure the total protein concentration to normalize the shedding data.
-
Plot the amount of shed substrate against the inhibitor concentration to determine the effect of the inhibitors on shedding.
Off-Target Effects and Considerations
While GI254023X is highly selective for ADAM10 over ADAM17, it is important to consider potential off-target effects, especially at higher concentrations. Some studies have indicated that GI254023X may also inhibit other metalloproteinases, such as MMP-9, at higher concentrations.[3] Researchers should, therefore, perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.
This compound, being a dual inhibitor, will inherently affect a broader range of cellular processes mediated by both ADAM10 and ADAM17. This should be taken into account when interpreting results, and experiments with more selective inhibitors or genetic approaches may be necessary to dissect the specific contributions of each enzyme.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and GI254023X ultimately depends on the specific research question.
-
For broad-spectrum inhibition of ADAM10 and ADAM17 to study combined effects or in systems where both are active, This compound is the inhibitor of choice.
-
For selective inhibition of ADAM10 to dissect its specific roles in biological processes, particularly in Notch signaling, GI254023X is the preferred tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADAM17 inhibitor | CAS 866924-39-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Intriguing Roles for Endothelial ADAM10/Notch Signaling in the Development of Organ-Specific Vascular Beds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Human TACE/ADAM17 ELISA Kit (EHADAM17) - Invitrogen [thermofisher.com]
- 11. mybiosource.com [mybiosource.com]
Validating GW280264X-Induced Apoptotic Sensitization with the TUNEL Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of GW280264X, a potent inhibitor of ADAM10 and ADAM17 metalloproteinases, in sensitizing cancer cells to apoptosis. We will explore how the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay can be employed to validate this activity and compare its effects against relevant alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and Apoptotic Sensitization
This compound is a dual inhibitor of the metalloproteinases ADAM10 and ADAM17 (also known as TACE).[1] These enzymes are key players in the shedding of a variety of cell surface proteins, including growth factor precursors and cytokine receptors, which are often implicated in cancer cell proliferation, survival, and resistance to therapy.[2][3] Inhibition of ADAM10 and ADAM17 by this compound does not typically induce apoptosis directly. Instead, it has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents like cisplatin, effectively re-sensitizing resistant cancer cells to apoptosis.[4]
The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[5][6][7] By labeling the free 3'-hydroxyl termini of DNA breaks, the TUNEL assay provides a quantitative measure of apoptotic cells within a population, making it a valuable tool for assessing the efficacy of pro-apoptotic and apoptosis-sensitizing agents.
Comparative Analysis of Apoptosis Induction
To objectively evaluate the apoptosis-sensitizing activity of this compound, its performance is compared against baseline and specific controls. The primary comparison involves evaluating the potentiation of cisplatin-induced apoptosis. Additionally, to delineate the specific contribution of ADAM17 inhibition, this compound is compared with GI254023X, a selective ADAM10 inhibitor.
The following table summarizes representative data from studies investigating the synergistic effect of this compound with cisplatin in inducing apoptosis, as measured by caspase-3/7 activity, a key indicator of apoptosis execution. While not direct TUNEL assay data, this serves as a strong proxy for the expected outcomes.
| Treatment Group | Cell Line | Cisplatin Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Cisplatin alone) |
| Cisplatin + this compound (3 µM) | C33A (Cervical Cancer) | >15 | >2.0 |
| Cisplatin + this compound (3 µM) | CaSki (Cervical Cancer) | >15 | >2.0 |
| Cisplatin + this compound (3 µM) | SIHA (Cervical Cancer) | >15 | >2.0 |
| Cisplatin + GI254023X (3 µM) | C33A, CaSki, SIHA | >15 | No significant increase |
Data adapted from a study on cervical cancer cell lines, demonstrating the significant increase in apoptosis when cisplatin is combined with this compound, an effect not observed with the specific ADAM10 inhibitor GI254023X.[2]
Experimental Protocols
TUNEL Assay Protocol for Cultured Cells
This protocol provides a detailed methodology for performing a TUNEL assay on adherent cells treated with this compound in combination with an apoptosis-inducing agent like cisplatin.
Materials:
-
Adherent cells cultured in chamber slides or multi-well plates
-
This compound and GI254023X (or other relevant comparators)
-
Cisplatin (or other apoptosis-inducing agent)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in 0.1% sodium citrate
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and labeled dUTPs, e.g., Br-dUTP)
-
Antibody against the incorporated label (e.g., anti-BrdU antibody) conjugated to a fluorescent dye
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in chamber slides or multi-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, GI254023X, and/or cisplatin for the predetermined experimental duration. Include untreated and single-agent controls.
-
Fixation: After treatment, aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with the permeabilization solution for 2 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Labeling: Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Antibody Staining: If using an indirect detection method, incubate the cells with the fluorescently labeled antibody against the incorporated nucleotide for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Visualization: Mount the slides with a suitable mounting medium and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: Capture images from multiple random fields for each treatment condition. The percentage of TUNEL-positive cells can be quantified by counting the number of fluorescent nuclei relative to the total number of nuclei (stained with DAPI).
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for validating the activity of this compound.
Caption: Signaling pathway illustrating how this compound inhibits ADAM17, leading to reduced pro-survival signaling and sensitization to apoptosis.
Caption: Experimental workflow for validating this compound activity using the TUNEL assay.
Conclusion
The validation of this compound activity through the TUNEL assay provides a robust method for quantifying its ability to sensitize cancer cells to apoptosis. By comparing the combination of this compound and a chemotherapeutic agent like cisplatin against cisplatin alone and in conjunction with a more specific ADAM10 inhibitor, researchers can effectively demonstrate the potent and specific role of ADAM17 inhibition in overcoming therapeutic resistance. The provided protocols and diagrams offer a framework for designing and interpreting experiments aimed at evaluating the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW280264X and KP-457 for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent metalloproteinase inhibitors, GW280264X and KP-457. Both compounds are significant tools in the study of "a disintegrin and metalloproteinase" (ADAM) family enzymes, which play crucial roles in a variety of physiological and pathological processes. This document outlines their mechanisms of action, target selectivity, and presents supporting experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
This compound is a potent, mixed inhibitor of both ADAM10 and ADAM17 (also known as TACE).[1] In contrast, KP-457 is a highly selective inhibitor of ADAM17, exhibiting significantly less activity against ADAM10 and other matrix metalloproteinases (MMPs). This difference in selectivity is a critical factor for researchers to consider when investigating the specific roles of these proteases. While this compound can be utilized to study the combined effects of inhibiting both ADAM10 and ADAM17, KP-457 allows for the specific interrogation of ADAM17-mediated pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and KP-457, providing a direct comparison of their inhibitory activities.
Table 1: Inhibitory Activity (IC50) of this compound and KP-457 against ADAMs and MMPs
| Compound | ADAM17 (TACE) IC50 (nM) | ADAM10 IC50 (nM) | Other MMPs IC50 (nM) |
| This compound | 8.0[1] | 11.5[1] | Not extensively reported in direct comparison |
| KP-457 | 11.1 | 748 | MMP2: 717, MMP3: 9760, MMP8: 2200, MMP9: 5410, MMP13: 930, MMP14: 2140, MMP17: 7100 |
Table 2: Summary of In Vitro and In Vivo Experimental Data
| Compound | Experiment Type | Model System | Key Findings | Reference |
| This compound | Cell Viability Assay | Glioblastoma-initiating cells (GS-7) | Inhibition of proliferation at 0.1, 1, and 3 µM after 48 hours.[1] | [1] |
| This compound | In Vivo Functional Recovery | Mouse model of spinal cord injury | Improved functional recovery at 100 µg/kg, i.p. daily for one week.[2] | [2] |
| KP-457 | Platelet Aggregation Assay | Human induced pluripotent stem cell (iPSC)-derived platelets | Prevents GPIbα shedding and improves platelet aggregation.[3][4] | [3][4] |
| KP-457 | In Vivo Hemostatic Function | Mouse thrombosis model | iPSC-derived platelets generated with KP-457 showed better hemostatic function.[3][4] | [3][4] |
| KP-457 | Toxicity Study | Dogs | No genotoxicity or systemic toxicity observed at doses up to 3 mg/kg administered intravenously once a day for 4 weeks.[4] | [4] |
Signaling Pathways
ADAM10 and ADAM17 are key sheddases that cleave the extracellular domains of a wide variety of transmembrane proteins, thereby initiating intracellular signaling cascades.
This compound: Dual Inhibition of ADAM10 and ADAM17 Signaling
This compound's inhibition of both ADAM10 and ADAM17 impacts multiple signaling pathways, including the Notch and EGFR pathways, which are critical in development and cancer.[5][6][7]
KP-457: Selective Inhibition of ADAM17 Signaling
KP-457's high selectivity for ADAM17 allows for the specific investigation of its role in processes like inflammation and platelet function, primarily through the regulation of TNF-α and EGFR ligand shedding.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
Differentiating ADAM10 and ADAM17 Activity: A Comparative Guide to the Dual Inhibitor GW280264X
For researchers, scientists, and drug development professionals, understanding the distinct roles of the metalloproteases ADAM10 and ADAM17 is crucial for targeting pathways involved in a myriad of physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases. This guide provides a comprehensive comparison of the dual inhibitor GW280264X and other alternatives, supported by experimental data and detailed protocols to aid in the selective investigation of ADAM10 and ADAM17 activity.
Introduction to ADAM10, ADAM17, and the Role of this compound
A Disintegrin and Metalloproteinase 10 (ADAM10) and 17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) are cell-surface proteases responsible for the ectodomain shedding of a wide variety of transmembrane proteins. This shedding process releases the extracellular domains of substrates, activating or inactivating signaling pathways that are critical in development and disease. While sharing some substrates, ADAM10 and ADAM17 have distinct primary targets. ADAM10 is the principal sheddase for the Notch receptor, crucial for developmental signaling, while ADAM17 is the main sheddase for ligands of the Epidermal Growth Factor Receptor (EGFR) and the pro-inflammatory cytokine TNF-α.
Given their overlapping substrate specificities, differentiating the activity of these two enzymes is a significant challenge. This compound is a potent, hydroxamate-based inhibitor of both ADAM10 and ADAM17.[1][2] It serves as a valuable tool for studying the combined effects of inhibiting both proteases. Understanding its specific inhibitory profile in comparison to more selective inhibitors is key to designing experiments that can dissect the individual contributions of ADAM10 and ADAM17.
Performance of this compound: A Quantitative Comparison
This compound exhibits potent inhibitory activity against both ADAM10 and ADAM17, with a slight preference for ADAM17. The half-maximal inhibitory concentrations (IC50) are consistently reported in the low nanomolar range.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | ADAM10 | 11.5 | ~1.4-fold for ADAM17 | [1][2] |
| ADAM17 | 8.0 | [1][2] | ||
| GI254023X | ADAM10 | 5.3 | >100-fold for ADAM10 | [3] |
| ADAM17 | 541 | [3] | ||
| KP-457 | ADAM10 | 748 | ~67-fold for ADAM17 | [4] |
| ADAM17 | 11.1 | [4] | ||
| TAPI-1 | ADAM17/MMPs | Broad Spectrum | N/A | [5] |
| TAPI-2 | ADAM17/MMPs | Broad Spectrum | N/A |
Experimental Protocols
To accurately assess the differential activity of ADAM10 and ADAM17 using this compound, two primary types of assays are commonly employed: biochemical assays using recombinant enzymes and cell-based substrate shedding assays.
Biochemical Inhibition Assay
This assay measures the direct inhibition of purified, recombinant ADAM10 or ADAM17 by an inhibitor.
Materials:
-
Recombinant human ADAM10 and ADAM17 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
Inhibitors (this compound, GI254023X, etc.) dissolved in DMSO
-
96-well black microplates
-
Fluorimeter
Procedure:
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
Add 50 µL of the diluted inhibitors to the wells of the microplate. Include a DMSO-only control.
-
Add 25 µL of the recombinant enzyme (ADAM10 or ADAM17) to each well at a final concentration of 0.25 nM.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well at a final concentration of 10 µM.
-
Measure the fluorescence intensity every 5 minutes for 60 minutes using an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Calculate the reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
Cell-Based Substrate Shedding Assay
This assay measures the ability of an inhibitor to block the shedding of a specific substrate from the surface of cultured cells.
Materials:
-
Cell line expressing the substrate of interest (e.g., HEK293 cells transfected with TNF-α for ADAM17, or cells endogenously expressing IL-6R for ADAM10-mediated constitutive shedding).
-
Cell culture medium and supplements.
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating ADAM17 activity.
-
Ionomycin for stimulating ADAM10 activity.
-
Inhibitors (this compound, GI254023X) dissolved in DMSO.
-
ELISA kit for detecting the shed substrate in the cell culture supernatant.
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of the inhibitors (or DMSO control) for 1 hour.
-
To measure ADAM17 activity, stimulate the cells with 100 ng/mL PMA for 30 minutes. To measure constitutive ADAM10 activity, do not add a stimulant. To stimulate ADAM10, use 1 µM ionomycin.
-
Collect the cell culture supernatant.
-
Quantify the amount of the shed substrate in the supernatant using the appropriate ELISA kit.
-
Determine the IC50 values by plotting the percent inhibition of shedding against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental designs is essential for a clear understanding of the roles of ADAM10 and ADAM17.
Caption: ADAM17-mediated shedding of EGFR ligands and its inhibition by this compound.
Caption: ADAM10's role in Notch signaling and its inhibition by this compound.
References
A Comparative Guide to the Cross-reactivity of GW280264X with Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of GW280264X, a potent hydroxamate-based inhibitor, against various metalloproteinases. By presenting quantitative data, detailed experimental protocols, and illustrating relevant signaling pathways, this document serves as a vital resource for researchers investigating metalloproteinase biology and developing targeted therapeutics.
Introduction to this compound
This compound is a well-characterized dual inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1][2] These cell-surface proteases, often referred to as "molecular scissors," play a critical role in ectodomain shedding, a process that releases the extracellular domains of various membrane-bound proteins, including growth factors, cytokines, and their receptors.[3] This shedding event is a key regulatory step in numerous physiological and pathological processes, including inflammation, cancer progression, and neurodegeneration. The chemical formula for this compound is C₂₈H₄₁N₅O₆S.
Quantitative Cross-reactivity Profile
Table 1: Inhibitory Potency (IC₅₀) of this compound against ADAMs
| Metalloproteinase | IC₅₀ (nM) | Reference |
| ADAM17 (TACE) | 8.0 | [1][2] |
| ADAM10 | 11.5 | [1][2] |
Known Cross-Reactivity with Other Metalloproteinases:
-
ADAM8: Studies have shown that this compound also inhibits the activity of ADAM8. However, specific IC₅₀ values from these studies are not consistently reported. This cross-reactivity is noteworthy as ADAM8 is implicated in inflammatory processes and cancer.
It is important to note that hydroxamate-based inhibitors can exhibit broad-spectrum activity against various zinc-dependent metalloproteinases. The selectivity of these inhibitors is determined by the specific chemical scaffolds that interact with the enzyme's active site and surrounding subsites. For comparison, another ADAM17 inhibitor, KP-457, has been profiled against a panel of MMPs, revealing varying degrees of inhibition (IC₅₀ values: MMP2 - 717 nM, MMP3 - 9760 nM, MMP8 - 2200 nM, MMP9 - 5410 nM, MMP13 - 930 nM, MMP14 - 2140 nM, and MMP17 - 7100 nM).[4] This highlights the importance of empirical determination of the selectivity profile for each specific inhibitor.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed methodologies for key experiments are provided below.
In Vitro Metalloproteinase Inhibition Assay (Fluorogenic Substrate Method)
This protocol describes a common method for determining the inhibitory activity of a compound against a purified metalloproteinase.
1. Materials:
- Recombinant active human metalloproteinase (e.g., ADAM10, ADAM17, MMPs)
- Fluorogenic peptide substrate specific for the metalloproteinase of interest
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- This compound stock solution (in DMSO)
- 96-well black microplates
- Fluorescence microplate reader
2. Procedure:
- Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
- In a 96-well plate, add the diluted inhibitor or vehicle control.
- Add the recombinant metalloproteinase to each well and incubate at 37°C for 15 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 420 nm, depending on the specific substrate).
- Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence curve.
- Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Shedding Assay
This protocol measures the ability of an inhibitor to block the shedding of a specific substrate from the surface of cultured cells.
1. Materials:
- Cell line endogenously expressing the target ADAM and its substrate (e.g., HEK293 cells expressing a specific membrane-bound protein)
- Cell culture medium and supplements
- This compound stock solution (in DMSO)
- Phorbol 12-myristate 13-acetate (PMA) or another shedding stimulus (optional)
- ELISA kit for the shed ectodomain of the substrate protein
- Cell lysis buffer and protease inhibitors
- Western blotting reagents and antibodies for the full-length substrate and loading control
2. Procedure:
- Seed cells in a multi-well plate and grow to near confluency.
- Replace the culture medium with serum-free medium and pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
- (Optional) Stimulate shedding by adding a stimulus like PMA to the medium and incubate for a defined period (e.g., 30 minutes to several hours).
- Collect the conditioned medium (supernatant) from each well.
- Lyse the cells in each well to obtain cell lysates.
- Quantify the amount of the shed ectodomain in the conditioned medium using a specific ELISA kit.
- (Optional) Analyze the cell lysates by Western blotting to assess the levels of the full-length, uncleaved substrate and to ensure equal protein loading.
- Determine the inhibitory effect of this compound on shedding by comparing the amount of shed substrate in the treated samples to the vehicle control.
Signaling Pathway and Experimental Workflow
The activity of ADAM10 and ADAM17 initiates several downstream signaling cascades by releasing the ectodomains of their substrates. The following diagrams illustrate a generalized signaling pathway affected by these proteases and a typical experimental workflow for assessing inhibitor activity.
Caption: ADAM10/17 signaling pathway and point of inhibition.
Caption: Workflow for assessing inhibitor activity.
Conclusion
This compound is a potent dual inhibitor of ADAM10 and ADAM17. While its cross-reactivity with a broad range of MMPs has not been extensively documented in publicly available literature, it is known to inhibit ADAM8. Given its hydroxamate structure, a degree of off-target activity against other metalloproteinases should be considered and empirically evaluated for specific applications. The provided experimental protocols offer a framework for researchers to independently assess the selectivity and efficacy of this compound and other metalloproteinase inhibitors. Understanding the precise cross-reactivity profile of such compounds is paramount for the accurate interpretation of experimental results and the development of highly selective therapeutic agents.
References
A Researcher's Guide to Control Experiments for GW280264X Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential control experiments for studies involving GW280264X, a potent dual inhibitor of the metalloproteinases ADAM10 and ADAM17. By implementing the robust controls detailed here, researchers can ensure the specificity and validity of their findings, leading to more reliable and reproducible results in the investigation of ADAM10/17-mediated signaling pathways.
Understanding the Mechanism of this compound
This compound is a hydroxamate-based inhibitor that potently blocks the enzymatic activity of both A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1] These cell-surface proteases are crucial mediators of ectodomain shedding, a process that releases the extracellular domains of various transmembrane proteins, including growth factors, cytokines, and their receptors. Inhibition of ADAM10 and ADAM17 can therefore have profound effects on a multitude of signaling pathways, impacting cell proliferation, migration, and immune responses.
Essential Control Experiments: A Comparative Overview
To rigorously validate the effects of this compound, a multi-faceted approach to control experiments is necessary. The following table summarizes the key controls, their purpose, and their advantages and disadvantages.
| Control Type | Description | Purpose | Advantages | Disadvantages |
| Vehicle Control | Treatment with the solvent used to dissolve this compound (typically DMSO). | To control for any effects of the solvent on the experimental system. | Simple, essential for ruling out solvent-induced artifacts. | Does not control for off-target effects of the inhibitor's chemical scaffold. |
| ADAM10-Specific Inhibitor (e.g., GI254023X) | An inhibitor that selectively targets ADAM10 with significantly lower activity against ADAM17. | To differentiate the biological effects of inhibiting ADAM10 from those of inhibiting ADAM17. | Allows for attribution of specific effects to ADAM17 inhibition when compared with this compound. | May have its own off-target effects; does not control for general metalloproteinase inhibition. |
| Inactive Analog Control (Ideal, but not readily available) | A molecule structurally similar to this compound but lacking inhibitory activity against ADAM10 and ADAM17. | To control for any non-specific effects of the chemical structure of this compound. | The most rigorous negative control for ruling out off-target effects. | A commercially available, validated inactive analog for this compound is not currently described in the literature. |
| Untreated Control | Cells or animals that receive no treatment. | To establish a baseline for the measured parameters. | Provides a fundamental reference point for assessing any changes. | Does not account for handling or vehicle effects. |
| Positive Control | A compound or condition known to elicit a similar biological response to ADAM10/17 inhibition. | To ensure the experimental system is responsive and the assays are working correctly. | Validates the experimental setup and provides a benchmark for the expected effect size. | May not be available for all experimental readouts. |
| Genetic Controls (siRNA/shRNA/CRISPR) | Knockdown or knockout of ADAM10 and/or ADAM17 gene expression. | To confirm that the pharmacological effects of this compound are due to the inhibition of its intended targets. | Highly specific for the target protein; provides strong evidence for on-target effects. | Can have off-target genetic effects; compensation by other proteases may occur. |
Quantitative Data Summary
The following table presents a summary of IC50 values for this compound and a key comparator, GI254023X, against their primary targets.
| Compound | Target | IC50 (nM) | Reference |
| This compound | ADAM17 (TACE) | 8.0 | [1] |
| This compound | ADAM10 | 11.5 | [1] |
| GI254023X | ADAM10 | ~10-fold more potent for ADAM10 than ADAM17 | [2][3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Purpose: To assess the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, vehicle control (DMSO), and other relevant controls (e.g., GI254023X, positive control for cytotoxicity) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][5][6]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Flow Cytometry for Cell Surface Protein Expression
Purpose: To quantify the effect of this compound on the shedding of specific cell surface proteins.
Protocol:
-
Cell Treatment: Treat cells with this compound, vehicle control, and other controls for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with ice-cold PBS containing 1% BSA.
-
Antibody Staining: Incubate the cells with a primary antibody specific for the extracellular domain of the protein of interest for 30-60 minutes on ice.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) to determine the level of cell surface protein expression.
Western Blotting for Downstream Signaling Pathways
Purpose: To investigate the impact of this compound on the activation of signaling pathways downstream of ADAM10/17 substrates.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., EGFR, ERK, Akt) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for assessing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. chondrex.com [chondrex.com]
- 7. bio-rad.com [bio-rad.com]
A Comparative Guide: siRNA Knockdown of ADAM17 versus Pharmacological Inhibition with GW280264X
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key methods for inhibiting ADAM17 function, providing experimental data and protocols to guide your research.
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide array of signaling molecules. Its substrates include Tumor Necrosis Factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and the Interleukin-6 receptor (IL-6R).[1][2][3] Through its sheddase activity, ADAM17 plays a pivotal role in numerous physiological and pathological processes, including inflammation, cancer progression, and autoimmune diseases.[3][4] Consequently, inhibiting ADAM17 function is a key therapeutic strategy. This guide provides a comprehensive comparison of two widely used methods for ADAM17 inhibition: small interfering RNA (siRNA) knockdown and the small molecule inhibitor GW280264X.
Mechanism of Action
siRNA Knockdown: This method utilizes the cell's natural RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing. A synthetic siRNA molecule, designed to be complementary to the ADAM17 mRNA, is introduced into the cell. This leads to the degradation of the target mRNA, thereby preventing the translation of the ADAM17 protein and reducing its overall expression level.[5]
This compound Inhibition: this compound is a potent, broad-spectrum hydroxamate-based inhibitor that targets the catalytic activity of metalloproteinases. It acts as a dual inhibitor of both ADAM17 and the closely related ADAM10.[6][7] By binding to the active site of these enzymes, this compound directly blocks their proteolytic activity, preventing the shedding of their substrates.
Quantitative Comparison of Performance
The following tables summarize the key performance metrics for both siRNA knockdown of ADAM17 and inhibition by this compound, based on available experimental data.
| Parameter | siRNA Knockdown of ADAM17 | This compound | References |
| Target Specificity | High for ADAM17 mRNA. Potential for off-target effects due to sequence homology. | Dual inhibitor of ADAM17 and ADAM10. Can have off-target effects on other metalloproteinases at higher concentrations. | [7][8] |
| Mechanism | Reduces ADAM17 protein expression. | Inhibits ADAM17/ADAM10 enzymatic activity. | [5][6] |
| Typical Efficacy | Can achieve significant knockdown of ADAM17 mRNA and protein levels. | Potent inhibitor with low nanomolar IC50 values. | [5][6] |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA). | Reversible; effect lasts as long as the compound is present. | [5][9] |
Table 1: General Performance Comparison
| Parameter | This compound | References |
| IC50 for ADAM17 | 8.0 nM | [6] |
| IC50 for ADAM10 | 11.5 nM | [6] |
Table 2: Inhibitory Concentration (IC50) of this compound
Experimental Protocols
siRNA Knockdown of ADAM17 (General Protocol)
This protocol provides a general guideline for transiently knocking down ADAM17 expression in cultured mammalian cells using siRNA. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
ADAM17-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[10][11]
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
In tube A, dilute the desired amount of siRNA (e.g., 20-80 pmols) in 100 µL of Opti-MEM™.[10]
-
In tube B, dilute the optimized amount of transfection reagent (e.g., 2-8 µL of Lipofectamine™ RNAiMAX) in 100 µL of Opti-MEM™.[10]
-
Add the diluted siRNA from tube A to the diluted transfection reagent in tube B. Mix gently by pipetting.
-
Incubate the mixture for 5-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[11][12]
-
-
Transfection:
-
Gently add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis: After the incubation period, assess the knockdown efficiency at the mRNA level (e.g., by qRT-PCR) and protein level (e.g., by Western blot).
This compound Inhibition of ADAM17 Activity (General Protocol)
This protocol provides a general guideline for inhibiting ADAM17 activity in cultured cells using this compound.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Cells in culture
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. A typical final concentration used in studies is around 3 µM, which is a compromise to achieve effective inhibition while reducing off-target effects.[13][14] A DMSO control should be prepared at the same final concentration of DMSO as the this compound-treated samples.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing this compound or the DMSO control to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours). For longer-term treatments, the medium with the inhibitor may need to be replenished every 2-3 days.[15]
-
-
Analysis: After treatment, the effect of ADAM17 inhibition can be assessed by measuring the shedding of a known ADAM17 substrate (e.g., by ELISA for soluble TNF-α) or by analyzing downstream signaling events.
Signaling Pathways and Experimental Workflows
ADAM17 Signaling Pathway
ADAM17 is a key regulator of multiple signaling pathways critical for cell proliferation, survival, and inflammation. Upon activation, ADAM17 cleaves the extracellular domains of various transmembrane proteins, releasing soluble signaling molecules. A prominent example is the shedding of EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). These soluble ligands then bind to and activate the EGFR, triggering downstream signaling cascades including the PI3K/AKT and MEK/ERK pathways, which promote cell growth and survival.[7]
Caption: ADAM17-mediated shedding of EGFR ligands and activation of downstream signaling.
Experimental Workflow: Comparing siRNA and this compound
The following workflow outlines a typical experiment to compare the effects of ADAM17 knockdown by siRNA and inhibition by this compound on a specific cellular process, such as cell proliferation.
Caption: Workflow for comparing ADAM17 siRNA knockdown and this compound inhibition.
Discussion and Recommendations
Both siRNA knockdown and pharmacological inhibition with this compound are effective methods for disrupting ADAM17 function. The choice between them depends on the specific experimental goals.
siRNA knockdown offers high specificity for ADAM17, making it an excellent tool for validating the on-target effects of ADAM17 inhibition. However, the efficiency of knockdown can vary between cell types, and potential off-target effects, though less common with well-designed siRNAs, should be considered.[5]
This compound provides a rapid and potent method for inhibiting the enzymatic activity of ADAM17. Its primary drawback is its dual specificity for both ADAM17 and ADAM10, which can complicate the interpretation of results if ADAM10 also plays a role in the process being studied.[6][7] Researchers should consider using an ADAM10-specific inhibitor, such as GI254023X, as a control to dissect the relative contributions of ADAM17 and ADAM10.[8][16][17] Furthermore, as with many small molecule inhibitors, off-target effects on other proteases can occur, particularly at higher concentrations.[7]
References
- 1. ADAM17 - Wikipedia [en.wikipedia.org]
- 2. Targeted truncation of the ADAM17 cytoplasmic domain in mice results in protein destabilization and a hypomorphic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 5. ADAM17 knockdown mitigates while ADAM17 overexpression aggravates cardiac fibrosis and dysfunction via regulating ACE2 shedding and myofibroblast transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADAM17: An Emerging Therapeutic Target for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minervamedica.it [minervamedica.it]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. youtube.com [youtube.com]
- 12. siRNA knockdown [protocols.io]
- 13. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Species Specificity of ADAM10 and ADAM17 Proteins in Interleukin-6 (IL-6) Trans-signaling and Novel Role of ADAM10 in Inducible IL-6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Disintegrin and Metalloprotease (ADAM) 10 and ADAM17 Are Major Sheddases of T Cell Immunoglobulin and Mucin Domain 3 (Tim-3) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
